Technical Documentation Center

2,3-Dihydro-1-benzofuran-3-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dihydro-1-benzofuran-3-carbonyl chloride
  • CAS: 1343949-08-5

Core Science & Biosynthesis

Foundational

NMR Structural Characterization of 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride: A Comprehensive Methodological Guide

Executive Summary The structural elucidation of highly reactive intermediates, such as acid chlorides, presents a unique analytical challenge in nuclear magnetic resonance (NMR) spectroscopy. 2,3-Dihydro-1-benzofuran-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly reactive intermediates, such as acid chlorides, presents a unique analytical challenge in nuclear magnetic resonance (NMR) spectroscopy. 2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a critical synthetic building block used in the development of pharmaceuticals and agrochemicals. However, its highly electrophilic carbonyl chloride (-COCl) moiety is prone to rapid hydrolysis upon exposure to trace atmospheric moisture.

This whitepaper provides an authoritative, step-by-step guide to the NMR characterization of 2,3-dihydro-1-benzofuran-3-carbonyl chloride. By implementing rigorous anhydrous sample preparation protocols and a systematic 1D/2D NMR workflow, researchers can unambiguously confirm the structural integrity of the dihydrobenzofuran core and prevent mischaracterization caused by degradation artifacts.

The Causality of Anhydrous Sample Preparation

The primary mode of failure in the NMR analysis of acid chlorides is solvent-mediated hydrolysis. Commercial deuterated chloroform (CDCl₃) often contains trace amounts of D₂O and can become acidic over time due to photochemical decomposition into phosgene and DCl[1].

If 2,3-dihydro-1-benzofuran-3-carbonyl chloride reacts with trace D₂O, it hydrolyzes into 2,3-dihydro-1-benzofuran-3-carboxylic acid. This reaction generates DCl as a byproduct, which autocatalytically accelerates further degradation of the sample and can even lead to the cleavage of the sensitive dihydrobenzofuran ether linkage. Therefore, standard "off-the-shelf" NMR solvents are strictly prohibited for this workflow.

Protocol 1: Anhydrous Sample Preparation Methodology

To ensure the sample remains intact, the following self-validating protocol must be executed:

  • Solvent Purification: Transfer commercial CDCl₃ into a Schlenk flask containing activated 4Å molecular sieves (to sequester trace D₂O) and anhydrous, granular K₂CO₃ (to neutralize any residual DCl). Allow the solvent to stand for at least 24 hours under an inert Argon atmosphere[2].

  • Glassware Preparation: Flame-dry a high-quality 5 mm NMR tube and its corresponding PTFE cap under vacuum, then backfill with Argon.

  • Sample Weighing: Inside a glovebox or under positive Argon pressure, weigh 15–20 mg of the acid chloride into a dry 2 mL glass vial.

  • Dissolution: Add 0.6 mL of the treated CDCl₃ to the vial. Swirl gently until complete dissolution is achieved. Causality Note: Ensure no particulate matter from the sieves or K₂CO₃ is transferred, as suspended solids distort the magnetic field homogeneity and severely broaden the NMR lineshape[1].

  • Transfer: Using a dry, gas-tight glass syringe, transfer the 0.6 mL solution into the Argon-flushed NMR tube.

  • Sealing: Cap the tube tightly and wrap the junction with Parafilm to prevent atmospheric moisture ingress during transport to the spectrometer.

1D NMR Quantitative Data & Spectral Assignments

The 2,3-dihydrobenzofuran core presents a distinct and highly informative NMR signature. The C3 carbon is sp³ hybridized and bears four different substituents (a hydrogen, the -COCl group, the C2 methylene, and the aromatic ring), making it a chiral center.

Because C3 is chiral, the two protons on the adjacent C2 carbon are diastereotopic . They experience different average magnetic environments regardless of bond rotation. Consequently, they exhibit distinct chemical shifts (H2a and H2b) and couple to each other (geminal coupling, J≈11 Hz) as well as to the H3 proton (vicinal coupling, J≈6−9 Hz). This creates a classic ABX (or AMX) multiplet pattern characteristic of 2,3-dihydrobenzofuran derivatives[3].

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, 400 MHz)
Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Structural Assignment Notes
C=O --~173.0Carbonyl carbon of the acid chloride.
C2 4.75, 4.90dd, J=11.0,6.0 (H2a) dd, J=11.0,9.0 (H2b)~75.0Diastereotopic CH₂ adjacent to the ring oxygen[4].
C3 4.55dd, J=9.0,6.0 ~54.0Chiral CH adjacent to the highly electron-withdrawing -COCl.
C3a --~125.0Bridgehead aromatic quaternary carbon.
C4 7.20d, J=7.5 ~124.0Aromatic CH.
C5 6.95t, J=7.5 ~121.0Aromatic CH.
C6 7.30t, J=7.5 ~129.0Aromatic CH.
C7 6.85d, J=8.0 ~110.0Aromatic CH adjacent to the ring oxygen.
C7a --~159.0Bridgehead aromatic quaternary carbon adjacent to oxygen.

Note: Exact chemical shifts may vary slightly based on sample concentration and temperature, but the relative order, splitting patterns, and integration remain constant.

2D NMR Workflows for Unambiguous Elucidation

While 1D NMR provides the foundational data, 2D NMR experiments are required to unambiguously map the connectivity of the dihydrofuran ring and confirm the exact placement of the carbonyl chloride group.

  • COSY (Correlation Spectroscopy): Maps the isolated ABX spin system. Cross-peaks between H3 and both H2a/H2b confirm the contiguous C2-C3 aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic C2 protons from the C3 proton. Both H2a and H2b will show a cross-peak to the same carbon at ~75.0 ppm, while H3 will correlate to a distinct carbon at ~54.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive experiment for structural validation. A strong 2-bond/3-bond correlation from the H3 proton to the quaternary carbonyl carbon (~173.0 ppm) proves the -COCl group is covalently attached at the C3 position.

NMR_Workflow Prep Anhydrous Sample Prep (Dry CDCl3, Inert Gas) OneD 1D NMR (1H & 13C) Initial Shift Analysis Prep->OneD COSY COSY (C2-C3 ABX Spin System) OneD->COSY HSQC HSQC (Direct C-H Mapping) OneD->HSQC HMBC HMBC (Quaternary & C=O Connectivity) COSY->HMBC HSQC->HMBC Validate Structural Validation (Confirm -COCl Integrity) HMBC->Validate

Logical 2D NMR workflow for structural elucidation of the dihydrobenzofuran core.

Self-Validating Systems: Monitoring Hydrolysis

A robust analytical protocol must include internal checks for failure. Because acid chlorides are transient, the operator must validate that the sample has not degraded into the carboxylic acid during transport or data acquisition.

The Hydrolysis Diagnostic Check: Before initiating long ¹³C or 2D NMR acquisitions, the operator must run a rapid ¹H NMR scan (8–16 scans) and examine the spectrum for the following degradation markers:

  • The >10 ppm Region: The appearance of a broad singlet between 10.0–12.0 ppm is the hallmark of a carboxylic acid (-COOH) proton. If this peak is present, the sample has hydrolyzed.

  • H3 Proton Shift: The -COCl group is highly electron-withdrawing due to the electronegativity of chlorine and its poor ability to donate electron density via resonance. If the acid chloride hydrolyzes to the carboxylic acid, the H3 proton will shift slightly upfield, as the -OH group of the acid provides more resonance donation to the carbonyl, slightly reducing its electron-withdrawing effect on the C3 position.

  • Carbonyl ¹³C Shift: In the ¹³C spectrum, an intact acid chloride carbonyl appears near 173 ppm. If it shifts downfield to ~178–180 ppm, it indicates conversion to the carboxylic acid.

Hydrolysis_Pathway AcidChloride 2,3-Dihydrobenzofuran- 3-carbonyl chloride (Intact, C=O ~173 ppm) CarboxylicAcid 2,3-Dihydrobenzofuran- 3-carboxylic acid (Degraded, C=O ~178 ppm) AcidChloride->CarboxylicAcid Hydrolysis HCl HCl Byproduct (Acidifies Sample) AcidChloride->HCl Moisture H2O Exposure (Trace Moisture) Moisture->AcidChloride

Degradation pathway of the acid chloride to carboxylic acid via trace moisture.

Conclusion

The successful NMR characterization of 2,3-dihydro-1-benzofuran-3-carbonyl chloride relies entirely on the rigorous exclusion of moisture and acid from the sample environment. By utilizing K₂CO₃-neutralized, molecular sieve-dried CDCl₃ and applying a systematic 1D and 2D NMR workflow, scientists can accurately assign the complex ABX spin system of the diastereotopic ring protons and unambiguously confirm the integrity of the highly reactive acid chloride moiety.

References

  • "NMR Sample Preparation: The Complete Guide", Organomation. URL:[Link]

  • "8.1 - FT-NMR Sample Preparation Guide", MIT OpenCourseWare. URL:[Link]

  • "Resolution of 2,3-dihydro-benzofuran-3-ols", Indian Academy of Sciences. URL:[Link]

  • "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity", Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

The Physiochemical Profiling and Synthetic Utility of 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride in Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural rigidity and metabolic stability of molecular building blocks dictate the success of lead optimization. 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS: 134...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural rigidity and metabolic stability of molecular building blocks dictate the success of lead optimization. 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5) serves as a highly reactive, electrophilic intermediate used to incorporate the 2,3-dihydrobenzofuran moiety into complex pharmacophores[1]. Recognized as a "privileged scaffold," this oxygen-containing heterocycle is conformationally constrained, allowing it to act as a highly specific bioisostere in the development of cannabinoid receptor agonists, PPARα modulators, and anti-diabetic agents[2]. This whitepaper provides an in-depth analysis of its physiochemical properties, its mechanistic role in pharmacology, and field-proven, self-validating protocols for its synthesis and functionalization.

Physiochemical Properties & Structural Dynamics

The utility of 2,3-dihydro-1-benzofuran-3-carbonyl chloride stems from the combination of a stable heterocyclic core and a highly reactive acyl chloride functional group. The saturation at the 2,3-position of the benzofuran ring introduces an sp3 hybridized carbon, creating a puckered ring conformation that enhances three-dimensional spatial interactions with target proteins compared to its flat, fully aromatic benzofuran counterpart.

Table 1: Physiochemical Profile of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride
PropertySpecification / Value
IUPAC Name 2,3-dihydrobenzofuran-3-carbonyl chloride
CAS Number 1343949-08-5
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.60 g/mol
SMILES String O=C(Cl)C1COC2=CC=CC=C12
Electrophilicity High (Susceptible to rapid nucleophilic acyl substitution)
Moisture Sensitivity Extreme (Hydrolyzes to 2,3-dihydrobenzofuran-3-carboxylic acid)
Storage Conditions Inert atmosphere (Argon/N₂), strictly anhydrous, 2–8 °C

Data supported by chemical registry profiling[1].

The "Privileged Scaffold" in Pharmacological Targeting

The 2,3-dihydrobenzofuran core is not merely a structural spacer; it actively participates in target binding through hydrogen bonding (via the oxygen atom) and hydrophobic interactions (via the aromatic ring).

  • Cannabinoid Receptor 2 (CB2) Agonism: Derivatives of 2,3-dihydro-1-benzofuran have been synthesized to treat neuropathic pain. The introduction of an asymmetric carbon atom at the 3-position allows for enantiomeric specificity. For instance, in MDA7 analogs, the S-enantiomer exhibits profound selectivity and potency at the CB2 receptor, suppressing mechanical allodynia without the psychoactive effects associated with CB1 activation[3].

  • GPR40/FFA1 Agonism: In the pursuit of glucose-dependent insulinotropic agents (such as TAK-875), the 2,3-dihydrobenzofuran scaffold is utilized to mimic free fatty acids while drastically reducing lipophilicity and avoiding hepatotoxicity. The core provides resistance against β -oxidation, extending the pharmacokinetic half-life of the drug[4].

  • PPARα Agonism: Conformationally constrained 2,3-dihydrobenzofuran-2-carboxylic acids serve as highly potent, subtype-selective PPARα agonists. These compounds demonstrate profound hypolipidemic activity, lowering serum triglycerides at doses significantly lower than traditional fibrate drugs[5].

Pharmacological_Pathways A 2,3-Dihydrobenzofuran Scaffold B CB2 Receptor Agonism A->B Target C GPR40 / FFA1 Agonism A->C Target D PPARα Agonism A->D Target E Neuropathic Pain Relief B->E Effect F Insulin Secretion C->F Effect G Hypolipidemic Activity D->G Effect

Pharmacological targets and therapeutic effects of 2,3-dihydrobenzofuran derivatives.

Experimental Workflows: Synthesis and Functionalization

To leverage 2,3-dihydro-1-benzofuran-3-carbonyl chloride in library generation, chemists must navigate its high reactivity and moisture sensitivity. The following protocols are designed with built-in self-validation mechanisms to ensure high-fidelity synthesis.

Synthesis_Workflow A 2,3-Dihydrobenzofuran-3-carboxylic acid (Precursor) C 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (Reactive Intermediate) A->C Acyl Substitution B Oxalyl Chloride / DMF (Chlorinating Agent) B->C Reagent E Amides / Esters (Bioactive Derivatives) C->E Coupling D Amines / Alcohols (Nucleophiles) D->E Nucleophile

Synthesis of 2,3-dihydro-1-benzofuran-3-carbonyl chloride and its functionalization.

Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Objective: Convert 2,3-dihydrobenzofuran-3-carboxylic acid (CAS: 39891-55-9) to its corresponding acyl chloride while preventing ring-opening or thermal degradation.

  • Preparation: Suspend 2,3-dihydrobenzofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, dramatically accelerating the reaction.

  • Halogenation: Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is strictly preferred over thionyl chloride (SOCl₂) here. Oxalyl chloride allows the reaction to proceed at room temperature, whereas SOCl₂ often requires refluxing, which can induce thermal degradation or unwanted side reactions on the oxygen-containing heterocyclic core.

  • Self-Validation (The Methanol Quench): Direct LC-MS analysis of acyl chlorides is unreliable due to rapid on-column hydrolysis back to the starting material. Validation Step: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing 1% triethylamine. Analyze via LC-MS. The quantitative presence of the methyl ester ( m/z [M+H]+ = 179.07) confirms complete conversion.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude oil is used immediately in the next step without further purification.

Protocol 2: High-Throughput Amidation for Library Generation

Objective: Couple the highly reactive acyl chloride with various amines to generate bioactive amides.

  • Amine Preparation: Dissolve the target primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM at 0 °C. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the coupling, preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Coupling: Dissolve the freshly prepared 2,3-dihydro-1-benzofuran-3-carbonyl chloride in DCM and add it dropwise to the amine solution.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography to yield the final bioactive 2,3-dihydrobenzofuran-3-carboxamide.

Comparative Scaffold Analysis

To understand why a medicinal chemist would choose the 2,3-dihydrobenzofuran core over similar bicyclic systems, we must analyze their structural parameters.

Table 2: Structural Comparison of Common Bicyclic Scaffolds
ScaffoldSaturationH-Bond Acceptors3D ConformationTypical Metabolic Liability
2,3-Dihydrobenzofuran Partial ( sp3 at C2/C3)1 (Furan Oxygen)Puckered / RigidHydroxylation at C5/C7
Benzofuran None (Fully sp2 )1 (Furan Oxygen)Strictly PlanarEpoxidation of C2-C3 double bond
Indan Partial ( sp3 at C1/C2/C3)0Puckered / RigidBenzylic oxidation

Analysis: The 2,3-dihydrobenzofuran scaffold provides the optimal balance. It avoids the planar, often poorly soluble nature of fully aromatic benzofurans, and eliminates the toxicological risk of reactive epoxide formation at the C2-C3 double bond. Furthermore, unlike the indan scaffold, it provides a crucial hydrogen bond acceptor that is often necessary for specific receptor binding[2].

Conclusion

2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a critical linchpin in the synthesis of advanced therapeutics. By mastering its moisture-sensitive handling and leveraging its highly efficient electrophilic nature, researchers can rapidly access a vast chemical space of conformationally constrained, metabolically stable drug candidates. Whether targeting the CB2 receptor for pain management or GPR40 for metabolic disorders, the rigorous application of the synthetic protocols outlined in this guide ensures high-yield, reproducible access to this privileged pharmacological space.

References

  • Journal of Medicinal Chemistry (ACS). "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity." Available at: [Link]

  • ChemMedChem (PubMed). "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). "Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent." Available at: [Link]

  • The Journal of Organic Chemistry (ACS). "Diastereoselective Synthesis of Dihydrobenzofuran-Fused Spiroindolizidines via Double-Dearomative [3 + 2] Cycloadditions." Available at:[Link]

Sources

Foundational

Strategic Synthesis of 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride: Pathways, Mechanisms, and Practical Insights

An In-Depth Technical Guide for Drug Development Professionals Abstract 2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a highly reactive and valuable intermediate in the synthesis of complex pharmaceutical agents. Its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a highly reactive and valuable intermediate in the synthesis of complex pharmaceutical agents. Its structural motif is a cornerstone in various biologically active molecules, making its efficient and scalable synthesis a critical objective for drug development programs. This guide provides a comprehensive overview of robust synthetic pathways to its direct precursor, 2,3-dihydro-1-benzofuran-3-carboxylic acid, and the subsequent conversion to the target acyl chloride. We will explore two primary strategies for constructing the core heterocyclic system: a tandem reaction from salicylaldehydes and an intramolecular cyclization of o-allylphenols. The guide delves into the mechanistic underpinnings of these routes, offers detailed, field-proven experimental protocols, and compares common reagents for the final chlorination step. The objective is to equip researchers and process chemists with the knowledge to select and optimize the most suitable synthetic strategy based on substrate availability, scalability, and desired purity profile.

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with diverse therapeutic applications, including as cannabinoid receptor agonists and G protein-coupled receptor 40 (GPR40) agonists.[1][2] The functionalization at the C3 position, particularly with a reactive carbonyl group, provides a versatile handle for molecular elaboration and diversity-oriented synthesis.[3] The acyl chloride, in particular, is a powerful electrophile for constructing ester and amide linkages, fundamental bonds in many drug candidates. This document serves as a technical deep-dive into the synthesis of this key building block, focusing on the causality behind experimental choices to ensure reproducibility and efficiency.

Part I: Synthesis of the Core Precursor: 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

The primary challenge lies in the efficient construction of the dihydrobenzofuran ring system with the required C3-carboxylic acid functionality. We will detail two effective and distinct pathways.

Pathway A: Synthesis from Salicylaldehydes

This pathway is a highly convergent and frequently employed method that builds the heterocyclic core and introduces the C3-ester functionality in a single, elegant step, starting from readily available salicylaldehydes.[3][4]

Mechanism Overview: The synthesis begins with a Brønsted acid-catalyzed reaction between a salicylaldehyde and ethyl diazoacetate (EDA). The acid activates the aldehyde, which is then attacked by EDA. Subsequent cyclization and dehydration lead to the formation of an intermediate benzofuran ester, which is then reduced to the desired 2,3-dihydrobenzofuran ester.[3][5] The final step is a standard ester hydrolysis to yield the carboxylic acid.

Experimental Protocol: Two-Step Synthesis from Salicylaldehyde

Step 1: Synthesis of Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate

  • Reaction Setup: To a solution of the selected salicylaldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of a Brønsted acid like HBF₄·OEt₂ (0.1 equiv.) at room temperature with stirring.[3]

  • Addition of EDA: Slowly add a solution of ethyl diazoacetate (1.5-1.6 equiv.) in DCM to the mixture. A steady evolution of nitrogen gas should be observed.[3] The reaction proceeds through a hemiacetal intermediate.

  • Dehydration & Cyclization: Upon completion, the intermediate is often dehydrated using a strong acid (e.g., H₂SO₄) to yield ethyl benzofuran-3-carboxylate.[4]

  • Reduction to Dihydrobenzofuran: The resulting benzofuran ester is dissolved in a mixture of THF and methanol (1:1 ratio) and cooled to -15 °C. Magnesium turnings (approx. 30 equiv.) are added portion-wise, maintaining the temperature.[3] This reduction selectively saturates the C2-C3 double bond.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude ethyl 2,3-dihydro-1-benzofuran-3-carboxylate, which can be purified by silica gel chromatography.

Step 2: Hydrolysis to 2,3-Dihydro-1-benzofuran-3-carboxylic Acid

  • Saponification: Dissolve the purified ester (1.0 equiv.) in a solvent mixture of tetrahydrofuran (THF), methanol, and water. Add an excess of sodium hydroxide (e.g., 4.0 equiv. of a 2 M aqueous solution).[3]

  • Heating: Stir the resulting solution at an elevated temperature (e.g., 70 °C) overnight to ensure complete hydrolysis.

  • Acidification & Extraction: After cooling to room temperature, acidify the reaction mixture to pH 1 with 1 M HCl. This will precipitate the carboxylic acid. Extract the product with ethyl acetate, dry the organic phase over sodium sulfate, filter, and concentrate to yield the final 2,3-dihydro-1-benzofuran-3-carboxylic acid.[3]

G cluster_0 Pathway A: From Salicylaldehyde Salicylaldehyde Salicylaldehyde Benzofuran_Ester Ethyl Benzofuran-3-carboxylate Salicylaldehyde->Benzofuran_Ester  + EDA EDA Ethyl Diazoacetate (EDA) EDA->Benzofuran_Ester Acid_Catalyst HBF₄·OEt₂ Acid_Catalyst->Benzofuran_Ester Dihydro_Ester Ethyl 2,3-Dihydro-1- benzofuran-3-carboxylate Benzofuran_Ester->Dihydro_Ester Reduction Reduction Mg / THF-MeOH Reduction->Dihydro_Ester Final_Acid 2,3-Dihydro-1-benzofuran- 3-carboxylic Acid Dihydro_Ester->Final_Acid Hydrolysis Hydrolysis NaOH, H₂O Then H⁺ Hydrolysis->Final_Acid

Caption: Synthesis of the carboxylic acid precursor from salicylaldehyde.

Pathway B: Intramolecular Cyclization of o-Allylphenols

This pathway offers a different strategic approach, forming the dihydrofuran ring from a pre-formed o-allylphenol substrate. This method is particularly useful when substituted allylphenols are more readily accessible than the corresponding salicylaldehydes. Various reagents can induce the key cyclization step.

Mechanism Overview: The core of this pathway is an electrophile-induced cyclization. An electrophilic species (e.g., from an oxidant or an electrophilic selenium reagent) activates the allyl group's double bond. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the activated double bond to form the five-membered dihydrofuran ring in a 5-exo-dig cyclization.[6][7]

Experimental Protocol: Oxyselenocyclization of an o-Allylphenol

  • Preparation of Electrophile: An electrophilic selenium species is generated in situ. In a typical setup, a diselenide (e.g., diphenyl diselenide) is reacted with an oxidant like Oxone® in a suitable solvent.[7]

  • Cyclization Reaction: The o-allylphenol substrate (1.0 equiv.) is added to the reaction mixture containing the in situ generated electrophile. The reaction is typically stirred at room temperature.

  • Nucleophilic Attack: The phenolic oxygen attacks the double bond, leading to the formation of a 2-[(organoselanyl)methyl]-2,3-dihydrobenzofuran derivative.[7]

  • Reductive Deselenation: The resulting organoselenium compound can be converted to the desired C3-methyl derivative (a precursor that can be further oxidized to the carboxylic acid) via reductive deselenation using a radical initiator like AIBN and a reducing agent such as tributyltin hydride.

  • Oxidation to Carboxylic Acid: The C3-methyl group can then be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or through a multi-step sequence (e.g., bromination followed by hydrolysis and oxidation).

G cluster_1 Pathway B: From o-Allylphenol Allylphenol o-Allylphenol Intermediate C3-Functionalized 2,3-Dihydrobenzofuran Allylphenol->Intermediate Cyclization Cyclization Electrophile-Induced Cyclization (e.g., Oxyselenation) Cyclization->Intermediate Final_Acid 2,3-Dihydro-1-benzofuran- 3-carboxylic Acid Intermediate->Final_Acid Oxidation/ Transformation Transformation Functional Group Interconversion Transformation->Final_Acid

Caption: General scheme for synthesis from an o-allylphenol precursor.

Comparative Analysis of Precursor Synthesis Pathways
FeaturePathway A (from Salicylaldehyde)Pathway B (from o-Allylphenol)
Starting Materials Commercially available salicylaldehydesSubstituted o-allylphenols
Key Transformation Brønsted acid-catalyzed cyclization/reductionElectrophile-induced intramolecular cyclization
Convergence High; C3-ester group installed directlyModerate; requires subsequent functional group manipulation
Reagent Profile Uses diazo compounds (handle with care)Often involves metals or selenium reagents
Scalability Generally good and well-establishedCan be dependent on the efficiency of the final oxidation step
Advantages Direct installation of the desired oxidation stateGood for accessing diverse C3-substituents initially

Part II: Conversion of Carboxylic Acid to Acyl Chloride

The final transformation from 2,3-dihydro-1-benzofuran-3-carboxylic acid to the corresponding acyl chloride is a critical activation step. This conversion is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride. Because -OH is a poor leaving group, a chlorinating agent is required to first convert it into a better one.[8] Two reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), are the industry standards for this purpose.[9]

Method 1: Chlorination with Thionyl Chloride (SOCl₂)

Mechanism: The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This forms an acyl chlorosulfite intermediate, which is highly activated. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the collapse of the tetrahedral intermediate. The leaving group decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion, which subsequently forms HCl.[10][11]

Experimental Protocol: Using Thionyl Chloride

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 2,3-dihydro-1-benzofuran-3-carboxylic acid (1.0 equiv.) in a dry, inert solvent like toluene or dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂, typically 1.5-2.0 equiv.) dropwise at 0 °C or room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Progression: The mixture is typically stirred at room temperature or gently heated (e.g., reflux) until the evolution of gases (SO₂ and HCl) ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure (distillation). The resulting crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride is often used immediately in the next step due to its moisture sensitivity.

Method 2: Chlorination with Oxalyl Chloride ((COCl)₂)

Mechanism: Oxalyl chloride is often preferred for smaller-scale or more sensitive substrates because it tends to be milder and the reaction can often be run at lower temperatures.[12] The reaction is typically catalyzed by DMF. DMF reacts with oxalyl chloride to form a reactive Vilsmeier intermediate. This intermediate activates the carboxylic acid, which is then attacked by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst and releasing gaseous byproducts (CO, CO₂, HCl).[13]

Experimental Protocol: Using Oxalyl Chloride

  • Reaction Setup: To a solution of the 2,3-dihydro-1-benzofuran-3-carboxylic acid (1.0 equiv.) in a dry, inert solvent (e.g., DCM or benzene) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).[14]

  • Reagent Addition: Cool the mixture to 0 °C and add oxalyl chloride (approx. 1.2-1.5 equiv.) dropwise. Vigorous gas evolution (CO, CO₂) is typically observed.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution stops.

  • Isolation: The solvent and all volatile byproducts are carefully removed under reduced pressure to afford the crude acyl chloride, which should be used without delay. The key advantage here is that all byproducts are gaseous, simplifying the workup significantly.[13]

G cluster_2 Final Chlorination Step Carboxylic_Acid 2,3-Dihydro-1-benzofuran- 3-carboxylic Acid Acyl_Chloride 2,3-Dihydro-1-benzofuran- 3-carbonyl Chloride Carboxylic_Acid->Acyl_Chloride  Chlorination SOCl2 SOCl₂ SOCl2->Acyl_Chloride Byproducts: SO₂(g), HCl(g) Oxalyl_Cl Oxalyl Chloride (COCl)₂ Oxalyl_Cl->Acyl_Chloride Byproducts: CO(g), CO₂(g), HCl(g)

Caption: Conversion of the carboxylic acid to the final acyl chloride.

Comparative Analysis of Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive; may require heating for less reactive acids.[13]Very reactive, often used at 0 °C to RT; milder conditions.[12][13]
Byproducts Gaseous SO₂ and HCl.[15]Gaseous CO, CO₂, and HCl; simplifies purification.[13]
Workup Relatively simple; excess reagent is volatile.Very simple; all byproducts are volatile gases.[12]
Cost Generally less expensive.[12][16]More expensive; often preferred for fine chemical synthesis.[12][16]
Catalyst Can be used with or without catalytic DMF.Almost always used with catalytic DMF.[14]
Best For Large-scale synthesis where cost is a primary factor.Lab-scale synthesis, acid-sensitive substrates, high purity needs.

Conclusion

The synthesis of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is a multi-step process that requires careful strategic planning. For the construction of the core precursor, the choice between a salicylaldehyde-based route and an o-allylphenol cyclization depends largely on the availability and substitution pattern of the starting materials. The salicylaldehyde pathway offers a more direct route to the required C3-carboxy oxidation state. For the final chlorination step, both thionyl chloride and oxalyl chloride are highly effective. Oxalyl chloride is often the superior choice in research and development settings due to its milder reaction conditions and exceptionally clean workup, while thionyl chloride remains a robust and cost-effective option for larger-scale production. By understanding the mechanisms and practical considerations outlined in this guide, scientists can confidently develop and optimize the synthesis of this crucial building block for next-generation therapeutics.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids.
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides).
  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Protheragen. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
  • Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Boucard, A., et al. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PMC.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017, March 17).
  • Google Patents. (n.d.). US3940439A - Acid chloride synthesis.
  • Khardina, P. A., et al. (2024, April 1). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group.
  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (n.d.).
  • Google Patents. (n.d.). WO1996028437A1 - Novel process for preparing 2,3-dihydro-benzofuranol derivatives.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). HETEROCYCLES.
  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (n.d.). Chinese Chemical Letters.
  • Intramolecular Radical Cyclization of 2-Azaallyls to Benzofuran Deriv
  • CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement. (2025, September 5). PMC.
  • Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. (2025, August 10).
  • Hellwig, P. S., et al. (2021, December 21). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (n.d.). PMC.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019, April 18). Organic Syntheses.
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. (2025, June 25).
  • Google Patents. (n.d.). CN102267964A - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids. (2012, April 10). Journal of Medicinal Chemistry.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.
  • Hydrolysis of Polyurea under High Pressure of Carbon Dioxide. (n.d.). MDPI.

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride in Organic Solvents

Executive Summary The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous bioactive molecules, including the analgesic agent BRL-37959, neolignans, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous bioactive molecules, including the analgesic agent BRL-37959, neolignans, and lithospermic acid derivatives[1]. At the heart of synthesizing these complex architectures lies 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5), a highly reactive electrophilic building block[2].

This technical guide provides an in-depth analysis of the reactivity profile of 2,3-dihydro-1-benzofuran-3-carbonyl chloride in organic solvents. By examining the electronic properties of the dihydrobenzofuran ring and the kinetics of the acyl chloride moiety, we establish self-validating protocols for chemoselective amidation, esterification, and controlled Friedel-Crafts acylation.

Structural and Electronic Properties

The reactivity of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is governed by two critical structural features:

  • The Electrophilic Acyl Chloride: The carbonyl carbon is highly electron-deficient, making it susceptible to rapid nucleophilic attack. It requires strictly anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) to prevent premature hydrolysis into the corresponding carboxylic acid.

  • The Benzylic α -Proton (C3 Position): The proton at the C3 position is situated between the electron-withdrawing carbonyl group and the aromatic ring. This benzylic/homoallylic positioning lowers the pKa of the C3-H bond. Consequently, in the presence of strong or sterically hindered bases, the molecule is prone to dehydrohalogenation, leading to the formation of a highly reactive ketene intermediate.

  • Electron-Rich Aromatic Core: The oxygen atom at position 1 donates electron density into the fused benzene ring via resonance, activating the ortho and para positions (C5 and C7). This internal nucleophilicity must be carefully managed during Lewis acid-mediated reactions to prevent intermolecular self-polymerization.

Mechanistic Pathways in Organic Solvents

Understanding the divergent reactivity pathways of this compound is essential for designing high-yielding synthetic routes.

Pathway A: Nucleophilic Acyl Substitution (Kinetic Control)

The primary application of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is the generation of amide and ester libraries. The reaction proceeds via a standard addition-elimination mechanism through a tetrahedral intermediate. The choice of solvent and base is critical. Dichloromethane (DCM) is the optimal solvent due to its inertness and ability to solubilize both the starting materials and the resulting HCl-base salts.

Pathway B: Ketene Formation (Thermodynamic/Steric Control)

When utilizing sterically hindered bases (such as triethylamine at elevated temperatures) or in the absence of a strong nucleophile, the base abstracts the acidic C3 proton. This elimination of HCl generates a transient ketene. While often an undesired side reaction during standard amidations, this pathway can be intentionally exploited for [2+2] cycloadditions (e.g., Staudinger synthesis) to yield β -lactam derivatives.

Pathway C: Friedel-Crafts Acylation

The acyl chloride can act as a potent electrophile in Friedel-Crafts acylations to form aryl ketones. However, because the 2,3-dihydrobenzofuran core is itself electron-rich, the reaction must be performed with deactivated aromatic coupling partners or highly specific Lewis acids (such as Bi(OTf)₃) to suppress self-acylation[1].

ReactivityMap SM 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride Amide 3-Carboxamides (Bioactive Scaffolds) SM->Amide 1°/2° Amines Base, DCM Ester 3-Carboxylate Esters (Prodrugs) SM->Ester Alcohols Base, THF Ketone Aryl Ketones (Friedel-Crafts) SM->Ketone Ar-H, AlCl3 Lewis Acid Ketene Ketene Intermediate (Cycloadditions) SM->Ketene Strong Base (-HCl)

Caption: Global reactivity pathways of 2,3-dihydro-1-benzofuran-3-carbonyl chloride in organic solvents.

Mechanism cluster_0 Kinetic Pathway (Substitution) cluster_1 Thermodynamic Pathway (Elimination) AcylCl Acyl Chloride (C3-H) Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophile Attack (Sterically Unhindered Base) Ketene Ketene Intermediate AcylCl->Ketene Base Deprotonation (Sterically Hindered Base) Product Substitution Product Tetrahedral->Product -Cl⁻ Cyclo Trapped Adduct Ketene->Cyclo Imine / Nucleophile

Caption: Competing mechanistic pathways: Direct nucleophilic substitution vs. ketene formation.

Quantitative Data: Solvent and Base Optimization

The chemoselectivity of the reaction is highly dependent on the microenvironment provided by the solvent and the nature of the acid scavenger. The table below summarizes the empirical data for the amidation of 2,3-dihydro-1-benzofuran-3-carbonyl chloride with a standard secondary amine.

SolventBase ScavengerTemp (°C)Conversion (%)Primary ProductMajor Side Product
DCM DIPEA (N,N-Diisopropylethylamine) 0 to 25 >95 Amide Trace Hydrolysis
THFTEA (Triethylamine)0 to 2588AmideKetene Dimer
DMFPyridine2565AmideVilsmeier Adduct / Hydrolysis
TolueneK₂CO₃ (Heterogeneous)8045AmideDegradation / Epimerization

Analysis: DIPEA in DCM provides the highest yield. The steric bulk of DIPEA prevents it from acting as a nucleophile (avoiding the formation of unstable acylammonium species), while its basicity is sufficient to neutralize the generated HCl without aggressively deprotonating the C3 position.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation and an inherent verification mechanism.

Protocol A: High-Yield Synthesis of 2,3-Dihydrobenzofuran-3-carboxamides

Objective: To couple 2,3-dihydro-1-benzofuran-3-carbonyl chloride with a primary/secondary amine while suppressing ketene formation and epimerization.

  • Preparation of the Amine Solution:

    • Action: Dissolve the target amine (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility and does not participate in nucleophilic side reactions. The argon atmosphere prevents the introduction of atmospheric moisture, which would prematurely hydrolyze the highly reactive acid chloride.

  • Addition of the Acid Scavenger:

    • Action: Add DIPEA (2.0 equiv) to the stirring solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: DIPEA acts strictly as a Brønsted base to scavenge the HCl byproduct. Cooling to 0 °C thermodynamically suppresses the activation energy required for C3-H deprotonation, thereby preventing ketene formation.

  • Electrophile Addition:

    • Action: Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring that the amine outcompetes any potential side reactions.

  • Validation and Quenching (Self-Validating Step):

    • Action: After 2 hours, monitor the reaction via TLC (Hexanes/EtOAc). Once the amine is consumed, quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: TLC validates the completion of the kinetic pathway. The NaHCO₃ quench serves a dual purpose: it neutralizes the DIPEA-HCl salts (driving them into the aqueous layer) and rapidly hydrolyzes any residual, unreacted acid chloride into the water-soluble carboxylate, ensuring the organic layer contains only the desired amide product.

Protocol B: Controlled Friedel-Crafts Acylation

Objective: To utilize the acid chloride for the acylation of an exogenous aromatic ring without triggering self-polymerization of the electron-rich dihydrobenzofuran core.

  • Electrophile-Lewis Acid Complexation:

    • Action: In a flame-dried flask, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous nitromethane at 0 °C. Slowly add 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 equiv).

    • Causality: Nitromethane is chosen over DCM because it forms a mild complex with AlCl₃, moderating its Lewis acidity. This prevents the aggressive generation of a free acylium ion, which would otherwise indiscriminately attack the electron-rich oxygen-containing ring of another substrate molecule.

  • Substrate Addition:

    • Action: Add the target aromatic substrate (must be neutral or moderately deactivated, e.g., fluorobenzene) dropwise.

    • Causality: By using a slightly deactivated nucleophile, the reaction rate is controlled, allowing the moderated acylium complex to react selectively without inducing self-condensation.

  • Quenching and Phase Separation:

    • Action: Pour the mixture over crushed ice and 1M HCl.

    • Causality: The highly exothermic destruction of the aluminum complex is safely managed by the ice. The acidic environment prevents the formation of insoluble aluminum hydroxide emulsions, ensuring a clean, self-validating phase separation where the organic product can be cleanly extracted.

References

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science URL:[Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Source: Organic Syntheses URL:[Link]

  • Radical α-addition involved electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Foundational

Crystallographic data for 2,3-dihydro-1-benzofuran-3-carbonyl chloride compounds

An In-Depth Technical Guide to the Crystallographic Analysis of 2,3-Dihydro-1-Benzofuran-3-Carbonyl Chloride and Its Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2,3-Dihydro-1-Benzofuran-3-Carbonyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,3-Dihydro-1-Benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold found in a wide array of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing molecules that can interact with high specificity with biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the in-silico design of next-generation therapeutic agents.

This guide will walk through the essential steps to achieve a high-resolution crystal structure of 2,3-dihydro-1-benzofuran-3-carbonyl chloride, a key intermediate for the synthesis of various derivatives. While a definitive public crystal structure for this specific acyl chloride is not available, we will leverage data from a closely related, more complex derivative to illustrate the process and expected outcomes.

Synthesis and Preparation of Crystalline Material

The journey to a crystal structure begins with the synthesis and purification of the target compound. The quality of the resulting crystals is directly dependent on the purity of the material.

Synthesis of 2,3-Dihydro-1-Benzofuran-3-Carboxylic Acid

The precursor to the target acyl chloride is 2,3-dihydro-1-benzofuran-3-carboxylic acid. Several synthetic routes are available in the literature. A common approach involves the hydrogenation of the corresponding benzofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of (R,S)-2,3-Dihydro-1-benzofuran-2-carboxylic acid [1]

  • Dissolution: Commercially available benzofuran-2-carboxylic acid (167.7 mmol) is dissolved in 300 mL of ethyl acetate.

  • Hydrogenation: The reaction is catalyzed by 10% Palladium on carbon (Pd/C) (20 g) under a hydrogen pressure of 65-70 psi for 48 hours. The saturation of the furan ring is a critical step that requires careful monitoring.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure.

  • Recrystallization: The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:6) to yield crystalline 2,3-dihydro-1-benzofuran-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a robust and efficient catalyst for the reduction of the double bond in the furan ring.

  • Solvent: Ethyl acetate is a good solvent for the starting material and product, and it is relatively easy to remove.

  • Pressure: The elevated hydrogen pressure is necessary to drive the hydrogenation to completion.

  • Recrystallization: This step is crucial for obtaining a highly pure product, which is a prerequisite for growing high-quality single crystals.

Conversion to 2,3-Dihydro-1-Benzofuran-3-Carbonyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: General Procedure for Acyl Chloride Formation

  • Reaction Setup: To a solution of 2,3-dihydro-1-benzofuran-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) is added an excess of thionyl chloride or oxalyl chloride at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases.

  • Isolation: The solvent and excess reagent are removed under reduced pressure to yield the crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride, which can be purified by distillation or recrystallization.

Causality Behind Experimental Choices:

  • Reagents: Thionyl chloride and oxalyl chloride are effective chlorinating agents that produce gaseous byproducts (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture.

  • Inert Solvent: An inert solvent is used to prevent side reactions with the highly reactive acyl chloride.

  • Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction.

Single Crystal Growth and X-Ray Diffraction

With the pure compound in hand, the next critical step is to grow single crystals suitable for X-ray diffraction. This is often the most challenging part of the process and may require screening of various conditions.

Crystallization Techniques

Several methods can be employed to grow single crystals:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

A Case Study: Crystallographic Analysis of a 2,3-Dihydro-1-Benzofuran Derivative

While the crystal structure of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is not publicly available, a detailed crystallographic analysis of a potent and selective cannabinoid receptor 2 (CB2) agonist containing the 2,3-dihydro-1-benzofuran scaffold has been reported.[2][3] This provides an excellent template for what to expect and the type of data that can be obtained.

Experimental Workflow for Crystallographic Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesize Synthesize Compound Purify Purify by Chromatography/Recrystallization Synthesize->Purify Grow Grow Single Crystals (e.g., Slow Evaporation) Purify->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (e.g., Direct Methods) Collect->Solve Refine Refine Structure Solve->Refine Validate Validate and Deposit Data (e.g., CCDC) Refine->Validate

Caption: Workflow for obtaining a crystal structure.

For the CB2 agonist, crystals were obtained by slow evaporation from an ethyl acetate/heptane solution.[2] The crystal structure was determined using X-ray data collected at 90 K with Cu Kα radiation (λ=1.54178 Å) on a Bruker Kappa Apex-II diffractometer.[2]

Causality Behind Experimental Choices:

  • Low Temperature (90 K): Collecting data at cryogenic temperatures reduces thermal motion of the atoms, resulting in a higher resolution structure and more precise bond lengths and angles.

  • Radiation Source (Cu Kα): Copper is a common X-ray source suitable for a wide range of organic molecules. The choice of radiation can influence the scattering and absorption of X-rays by the crystal.

Interpretation of Crystallographic Data

The output of a successful single-crystal X-ray diffraction experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal and molecular structure.

Key Crystallographic Parameters from the CB2 Agonist Derivative Study: [2]

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Defines the symmetry elements within the unit cell.
a (Å)Value not explicitly stated in abstractLength of the 'a' axis of the unit cell.
b (Å)Value not explicitly stated in abstractLength of the 'b' axis of the unit cell.
c (Å)Value not explicitly stated in abstractLength of the 'c' axis of the unit cell.
α (°)90Angle between 'b' and 'c' axes.
β (°)Value not explicitly stated in abstractAngle between 'a' and 'c' axes.
γ (°)90Angle between 'a' and 'b' axes.
Volume (ų)Value not explicitly stated in abstractVolume of the unit cell.
Z2Number of molecules in the unit cell.
R-factor (R)0.029A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Flack parameter0.07(19)Used to determine the absolute configuration of a chiral molecule. A value close to 0 for a known chirality confirms the assignment.

This data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule. For drug discovery, this information is invaluable for understanding how a ligand might fit into the binding pocket of a protein.

The Role of Crystallographic Databases

Once a crystal structure is determined, it is standard practice to deposit the data in a public repository. The Cambridge Structural Database (CSD) is the world's leading repository for small-molecule organic and metal-organic crystal structures.[4][5]

The Importance of the CSD:

  • Data Archiving and Sharing: The CSD provides a permanent and accessible record of crystallographic data for the scientific community.[5]

  • Structural Chemistry Knowledge: By aggregating over a million crystal structures, the CSD has become an essential resource for fundamental research in structural chemistry.[4]

  • Drug Design: Pharmaceutical companies extensively use the CSD to understand molecular conformations and intermolecular interactions, which aids in the design of new drugs.

When searching for crystallographic data, the CSD is the primary resource to consult.[6] Researchers can search by compound name, formula, or by drawing the chemical structure. The CIF file for the aforementioned CB2 agonist is deposited in the CCDC under the deposition number 725803.[2]

Logical Relationship of Crystallographic Analysis

G Compound Pure Compound Crystal Single Crystal Compound->Crystal Crystallization Diffraction Diffraction Pattern Crystal->Diffraction X-ray Irradiation ElectronDensity Electron Density Map Diffraction->ElectronDensity Fourier Transform Model 3D Molecular Model ElectronDensity->Model Structure Refinement

Caption: From compound to 3D model.

Conclusion

Obtaining high-quality crystallographic data for 2,3-dihydro-1-benzofuran-3-carbonyl chloride and its derivatives is a multi-step process that requires careful attention to synthesis, purification, crystallization, and data collection. While a crystal structure for the parent acyl chloride is not yet in the public domain, the methodologies and data from related compounds provide a clear roadmap for researchers in the field. The resulting three-dimensional structural information is a cornerstone of modern drug discovery, enabling a deeper understanding of molecular recognition and facilitating the design of more potent and selective therapeutic agents.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved April 7, 2026, from [Link]

  • Arkat USA, Inc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKIVOC, 2004(vi), 27-44. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1-BENZOFURAN. Retrieved April 7, 2026, from [Link]

  • PubChemLite. (n.d.). 2,3-dihydro-1-benzofuran-5-carbonyl chloride (C9H7ClO2). Retrieved April 7, 2026, from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved April 7, 2026, from [Link]

  • Appchem. (n.d.). 2,3-dihydro-1-benzofuran-3-carbonyl chloride. Retrieved April 7, 2026, from [Link]

  • Automated Topology Builder. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Retrieved April 7, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved April 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved April 7, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved April 7, 2026, from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved April 7, 2026, from [Link]

  • KAUST Repository. (n.d.). CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide. Retrieved April 7, 2026, from [Link]

Sources

Exploratory

Whitepaper: Thermal Stability Analysis of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Executive Summary As pharmaceutical development increasingly relies on complex heterocyclic intermediates, understanding the thermal boundaries of these building blocks is critical for process safety, formulation, and st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical development increasingly relies on complex heterocyclic intermediates, understanding the thermal boundaries of these building blocks is critical for process safety, formulation, and storage. 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS 1343949-08-5) is a highly reactive acyl chloride derivative built upon a fused bicyclic scaffold[1],[2].

This technical guide provides an in-depth analysis of the thermal stability of this compound. By synthesizing fundamental mechanistic principles with rigorous thermoanalytical methodologies, we establish a self-validating framework for mapping its degradation kinetics.

Structural Vulnerabilities & Degradation Mechanisms

The thermal behavior of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is dictated by the competing stabilities of its two primary structural domains:

  • The 2,3-Dihydrobenzofuran Core : This rigid heterocyclic structure, formed by a benzene ring fused with a saturated furan ring, is widely utilized in the synthesis of tricyclic compounds and pharmaceutical agents[3],[4]. While generally stable, extreme thermal stress can force the saturated furan ring to undergo dehydrogenation (aromatization) to form a fully unsaturated benzofuran derivative, or undergo homolytic ring cleavage[5].

  • The Acyl Chloride Moiety : Acyl chlorides are notoriously sensitive to thermal degradation. At elevated temperatures, they typically undergo decarbonylation (loss of CO ) or dehydrohalogenation (loss of HCl )[6],[7].

When subjected to dynamic heating, the weakest bond—the C−Cl bond or the C−COCl linkage—will rupture first, triggering a cascade of radical intermediates.

degradation_pathway A 2,3-dihydro-1-benzofuran- 3-carbonyl chloride B Homolytic Cleavage (Thermal Stress > 180°C) A->B Heat C Decarbonylation (-CO Gas) B->C D Dehydrohalogenation (-HCl Gas) B->D E 2,3-dihydrobenzofuran Radical Intermediate C->E D->E F Benzofuran Derivatives (Aromatization via -H2) E->F -H2 G Oligomerization Products E->G Cross-linking

Fig 1: Proposed thermal degradation pathways of 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

Analytical Workflow: A Self-Validating System

To accurately profile the thermal stability of reactive acyl chlorides, we must employ a multi-modal approach. Relying on a single technique can lead to false interpretations (e.g., mistaking evaporation for decomposition). By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we create a self-validating system where mass-loss events are cross-referenced against enthalpic phase transitions[7].

workflow A Sample Prep (Glovebox, N2) B TGA (Mass Loss Profiling) A->B C DSC (Phase Transitions) A->C D ARC (Runaway Reaction Data) B->D T_onset > 150°C E Kinetic Modeling (Activation Energy) B->E C->D Exotherm ID C->E D->E

Fig 2: Integrated thermal analysis workflow for reactive acyl chlorides.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Quantify the onset temperature of decomposition ( Tonset​ ) and the temperature of maximum degradation rate ( Tmax​ ).

  • Step 1: Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (50 mL/min). Causality: Acyl chlorides react aggressively with ambient moisture to form carboxylic acids and HCl . An inert atmosphere isolates purely thermal degradation from hydrolytic or oxidative interference.

  • Step 2: Sample Loading: Tare a platinum crucible and load 5–10 mg of the sample inside a dry glovebox.

  • Step 3: Thermal Ramping: Equilibrate at 25°C, then ramp to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min rate provides an optimal balance; it is slow enough to prevent thermal lag (which artificially inflates Tonset​ ) but fast enough to ensure distinct resolution of mass-loss steps.

  • Step 4: Data Extraction: Calculate the first derivative of the mass-loss curve (DTG) to pinpoint Tmax​ .

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Identify endothermic phase transitions (melting) and exothermic decomposition events.

  • Step 1: Pan Preparation: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm). Causality: Total sealing would cause the pan to rupture due to HCl/CO gas evolution during decomposition, damaging the sensor. An open pan allows moisture ingress. The pinhole is a critical compromise, allowing off-gassing while restricting ambient moisture.

  • Step 2: Sample Loading: Load 2–5 mg of the sample.

  • Step 3: Thermal Cycle: Purge the cell with Nitrogen (50 mL/min). Ramp from 25°C to 350°C at 10°C/min.

  • Step 4: Cross-Validation: Compare the DSC thermogram with the TGA curve. If an endotherm occurs without corresponding mass loss in the TGA, it is validated as a melt ( Tmelt​ ). If an exotherm aligns with rapid TGA mass loss, it signifies structural decomposition.

Quantitative Data Summaries

Based on the structural homology of the 2,3-dihydrobenzofuran core and the thermal behavior of standard aromatic acyl chlorides, the following table summarizes the expected thermoanalytical parameters.

ParameterAnalytical TechniqueRepresentative Value RangeMechanistic Implication
Tmelt​ DSC45°C – 60°CSolid-to-liquid phase transition. Validated by zero mass loss in TGA.
Tonset​ TGA170°C – 190°CInitiation of primary decomposition (decarbonylation or dehydrohalogenation).
Tmax​ DTG230°C – 250°CPeak rate of structural collapse and volatilization.
ΔHdecomp​ DSC-350 to -500 J/gHighly exothermic energy release from radical recombination and aromatization.
Ea​ Kinetic Modeling85 – 110 kJ/molActivation energy required to rupture the C−COCl bond.

Conclusion & Handling Guidelines

The thermal stability of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is ultimately limited by the lability of the acyl chloride functional group, which acts as the primary initiation site for thermal degradation. While the dihydrobenzofuran core provides a degree of steric and electronic stabilization, thermal exposure above 170°C risks catastrophic exothermic decomposition and the release of corrosive HCl and toxic CO gases.

Process Safety Recommendation: For long-term viability, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (preferably -20°C) to arrest both thermal degradation and ambient hydrolysis. Any scale-up synthesis involving this intermediate should be preceded by Accelerating Rate Calorimetry (ARC) to map the precise boundaries of thermal runaway.

References

  • Title : Thermal Reactions of Isodihydrobenzofuran: Experimental Results and Computer Modeling Source : Journal of Physical Chemistry A (ACS Publications) URL :[Link]

  • Title : Development of Novel Phase-Change Materials Derived from Methoxy Polyethylene Glycol and Aromatic Acyl Chlorides Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach Source : MDPI (Molecules) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amidation Using 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride

Introduction & Pharmacological Context The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore prevalent in numerous bioactive natural products and synthetic therapeutics. Utilizing 2,3-dihydro-1-benzofuran-3-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore prevalent in numerous bioactive natural products and synthetic therapeutics. Utilizing 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5) as an acylating agent allows medicinal chemists to rapidly install this moiety into target molecules via amide bond formation (1[1]).

Activation of carboxylic acids via acid chloride formation is one of the most robust and historically validated approaches for amidation. Because acid chlorides are highly reactive electrophiles, they are particularly advantageous when coupling with sterically hindered or electronically deactivated (poorly nucleophilic) amines (2[2]). This application note details two distinct, self-validating protocols for achieving high-yielding amidations with this specific reagent: an anhydrous organic protocol and a biphasic Schotten-Baumann protocol.

Mechanistic Principles & Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism . The amine nucleophile attacks the electrophilic carbonyl carbon of the 2,3-dihydro-1-benzofuran-3-carbonyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, generating the desired amide and one equivalent of hydrochloric acid (HCl) (3[3]).

The Causality of Base Selection: If the generated HCl is not neutralized, it will rapidly protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. To drive the reaction to completion, an auxiliary base must be added.

  • In anhydrous conditions , N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA is highly basic (aqueous pKa ~10.1) but sterically hindered, which minimizes unwanted nucleophilic attack by the base itself and reduces the risk of ketene formation (2[2]).

  • In biphasic conditions , an aqueous inorganic base (e.g., NaOH or NaHCO₃) is used to sequester and neutralize the acid in the aqueous layer, preserving the amine in the organic layer (4[4]).

Mechanism A 2,3-Dihydro-1-benzofuran -3-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (Nucleophile) B->C D Amide Product C->D Chloride Elimination E HCl Byproduct C->E G Protonated Base (Salt) E->G Neutralization F Base (e.g., DIPEA) F->G

Nucleophilic acyl substitution mechanism for amide synthesis.

Reagent Selection & Quantitative Properties

Summarized below are the standard stoichiometric ratios and physicochemical properties required for the anhydrous amidation workflow.

Reagent / MaterialMW ( g/mol )EquivalentsFunction in Reaction
2,3-dihydro-1-benzofuran-3-carbonyl chloride 182.601.0Electrophile / Acylating Agent
Primary/Secondary Amine Variable1.0 - 1.1Nucleophile
DIPEA 129.251.5 - 2.0Non-nucleophilic Base
Dichloromethane (DCM) 84.930.1 - 0.5 MAprotic Solvent

Expert Insight: 2,3-dihydro-1-benzofuran-3-carbonyl chloride possesses an α-proton at the C3 position. If your starting material is enantiopure, exposure to strong organic bases (like DIPEA) in anhydrous conditions can lead to α-proton abstraction, ketene formation, and subsequent racemization (2[2]). If stereochemical fidelity at C3 is critical, Protocol B (Schotten-Baumann) is strictly recommended to minimize contact between the acid chloride and the base.

Experimental Methodologies

Protocol A: Anhydrous Amidation (General Synthesis)

This protocol is ideal for general library synthesis, moisture-sensitive amines, or when the acid chloride is used as a racemate.

Workflow Step1 1. Reaction Setup Dissolve Amine + Base in DCM Cool to 0°C Step2 2. Acyl Chloride Addition Dropwise addition of 2,3-dihydro- 1-benzofuran-3-carbonyl chloride Step1->Step2 Step3 3. Propagation Warm to RT, Stir 1-4h Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup Wash with NaHCO3, HCl, Brine Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Concentrate & Purify (Column Chromatography) Step4->Step5

Step-by-step workflow for anhydrous amidation using DCM and DIPEA.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (1.5 equiv) to the solution. Causality: Excess base ensures the reaction environment remains strictly basic, preventing transient protonation of the amine.

  • Cooling: Submerge the flask in an ice bath to cool the mixture to 0 °C. Causality: The reaction is highly exothermic. Cooling controls the reaction kinetics and prevents localized heating that causes degradation.

  • Electrophile Addition: Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10-15 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Workup: Once complete, dilute the reaction with additional DCM. Transfer to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (1x). Removes unreacted acid chloride by converting it to the water-soluble carboxylic acid sodium salt.

    • Wash with 1 M HCl (1x). Removes unreacted amine and DIPEA. (Note: Omit this step if the target amide contains basic functional groups).

    • Wash with Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Biphasic Schotten-Baumann Amidation (Stereocenter Preservation)

This protocol is highly recommended for preserving the C3 stereocenter of the benzofuran ring or when utilizing water-soluble amines (e.g., amino acids).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv) in a biphasic mixture of DCM and 1 M aqueous NaOH (1:1 v/v ratio) to achieve a 0.2 M concentration of the amine.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.1 equiv) in a small volume of DCM. Add this dropwise to the biphasic mixture. Causality: The acid chloride remains in the organic phase, reacting rapidly with the amine at the phase boundary. The generated HCl is immediately neutralized by the aqueous NaOH, minimizing the acid chloride's exposure to strong base and preventing racemization (4[4]).

  • Propagation: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Self-Validation & Troubleshooting

To ensure the protocol is a self-validating system, integrate the following analytical checks:

  • Pre-Reaction Validation (Reagent Integrity): Acid chlorides are highly susceptible to atmospheric moisture, hydrolyzing back to the inactive carboxylic acid. Before starting, dissolve a 1 mg aliquot of the 2,3-dihydro-1-benzofuran-3-carbonyl chloride in 1 mL of anhydrous methanol. Analyze via LC-MS or TLC. If the reagent is intact, it will instantly undergo alcoholysis to form the methyl ester. If the mass corresponding to 2,3-dihydrobenzofuran-3-carboxylic acid is dominant, the reagent has degraded and must be re-synthesized (e.g., using SOCl₂ or oxalyl chloride) (5[5]).

  • In-Process Monitoring: Monitor the reaction via TLC by tracking the disappearance of the amine. The acid chloride itself will streak or hydrolyze on standard silica plates, making the amine the most reliable tracking marker.

  • Troubleshooting Low Yields: If the reaction stalls at ~50% conversion, it indicates insufficient base was added, and the amine has precipitated as an HCl salt. Add an additional 1.0 equiv of DIPEA to liberate the free base and resume the reaction.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link]

  • Schotten-Baumann Reaction Organic Chemistry Portal[Link]

  • Acid to Amide (acid chloride, followed by amine) - Organic Synthesis Organic-Synthesis.com[Link]

Sources

Application

Application Notes and Protocols: 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its unique three-dimensional structure and favorable physicochemical properties have made it a cornerstone in the design of novel therapeutics. This application note details the utility of 2,3-dihydro-1-benzofuran-3-carbonyl chloride as a key reactive intermediate for the efficient synthesis of diverse compound libraries. We provide an in-depth analysis of its synthesis, reactivity, and application in the construction of amides and esters, which are prevalent in many drug candidates. Detailed, field-proven protocols for the preparation and subsequent derivatization of this building block are presented, alongside a discussion of its strategic importance in medicinal chemistry programs targeting a range of diseases.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran ring system is a core component in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Unlike its planar benzofuran counterpart, the sp³-hybridized C2 and C3 atoms of the dihydro-derivative introduce a chiral center and a more three-dimensional geometry, which can be crucial for enhancing binding affinity and selectivity.

This scaffold has been successfully employed in the development of potent and selective modulators of various drug targets. For instance, derivatives of 2,3-dihydro-1-benzofuran have been identified as potent cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain[3][4], and as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation and cancer.[5][6] Furthermore, the related 2,3-dihydrobenzofuran-7-carboxamide scaffold has been explored for the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[7] The versatility of this core structure underscores its value as a "privileged scaffold" in medicinal chemistry.[5][6]

2,3-Dihydro-1-benzofuran-3-carbonyl chloride serves as a highly reactive and efficient building block for accessing a wide range of derivatives based on this important scaffold. Its utility lies in its ability to readily undergo nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to generate corresponding amides and esters. These functional groups are among the most common in approved drugs, highlighting the strategic advantage of employing this acyl chloride in drug discovery campaigns.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 2,3-dihydro-1-benzofuran-3-carbonyl chloride is not extensively published, its key properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValue
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.61 g/mol
CAS Number 1343949-08-5
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Expected to be >200 °C (decomposes)
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene)
Reactivity Highly reactive with nucleophiles, moisture sensitive

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.30-6.90 (m, 4H, Ar-H), 5.10 (dd, 1H, -CH-COCl), 4.80 (dd, 1H, -OCH₂-), 4.60 (dd, 1H, -OCH₂-). The exact splitting patterns and coupling constants for the dihydrofuran ring protons will be complex due to their diastereotopic nature.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~172 (C=O), 159 (Ar-C-O), 129-121 (Ar-C), 110 (Ar-C), 73 (-OCH₂-), 55 (-CH-COCl).

  • IR (neat, cm⁻¹): ~1780-1800 (C=O, acid chloride), ~1590, 1480 (C=C, aromatic), ~1240 (C-O, ether).

  • Mass Spectrometry (EI): m/z (%) 182/184 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 147 ([M-Cl]⁺), 119 ([M-COCl]⁺).

Synthesis and Handling

Synthesis of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

The most direct and efficient method for the preparation of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent. While several reagents can effect this transformation (e.g., thionyl chloride, phosphorus pentachloride), the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to its mild reaction conditions and the formation of volatile byproducts (CO₂, CO, and HCl), which simplifies purification.

Synthesis_of_Acyl_Chloride Precursor 2,3-Dihydro-1-benzofuran- 3-carboxylic acid Product 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride Precursor->Product Chlorination Reagents Oxalyl Chloride (1.2 eq) cat. DMF DCM, 0 °C to rt Chlorination Chlorination Reagents->Chlorination

Caption: Synthesis of the target acyl chloride.

Protocol 1: Preparation of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Materials:

  • 2,3-Dihydro-1-benzofuran-3-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3-dihydro-1-benzofuran-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS to confirm the complete consumption of the starting carboxylic acid.

  • Once the reaction is complete, carefully concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. Caution: The evolved gases are corrosive and toxic; ensure the rotary evaporator is in a well-ventilated fume hood and consider using a base trap.

  • The resulting crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride is typically used in the next step without further purification.

Handling and Safety Precautions

Acyl chlorides are toxic, corrosive, and highly reactive compounds.[7] They react violently with water, alcohols, and amines.[7] It is imperative to handle 2,3-dihydro-1-benzofuran-3-carbonyl chloride with appropriate safety measures:

  • Always work in a well-ventilated chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

  • Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Store the acyl chloride in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Quench any residual acyl chloride carefully with a suitable nucleophile (e.g., isopropanol) before disposal.

Applications in the Synthesis of Drug-like Molecules

The primary utility of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is in the rapid and efficient formation of amide and ester linkages, which are fundamental to a vast number of pharmaceutical agents.

Amide Synthesis

The reaction of the acyl chloride with primary or secondary amines is a robust method for generating N-substituted 2,3-dihydro-1-benzofuran-3-carboxamides. This reaction is typically fast and high-yielding, often proceeding at room temperature or below. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is usually added to scavenge the HCl byproduct.

Amide_Synthesis cluster_reactants Reactants AcylChloride 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride AmideProduct N-substituted 2,3-Dihydro-1-benzofuran- 3-carboxamide AcylChloride->AmideProduct Amidation Amine Primary or Secondary Amine (R¹R²NH) Amine->AmideProduct Base Base (e.g., Et₃N) DCM, 0 °C to rt Amidation Amidation Base->Amidation

Caption: General workflow for amide synthesis.

Protocol 2: Synthesis of N-(4-Fluorophenyl)-2,3-dihydro-1-benzofuran-3-carboxamide

Materials:

  • Crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride

  • 4-Fluoroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure amide.

Ester Synthesis

Similarly, esters can be synthesized by reacting the acyl chloride with an alcohol in the presence of a base like pyridine or triethylamine. Pyridine can often serve as both the base and a nucleophilic catalyst.

Protocol 3: Synthesis of Benzyl 2,3-dihydro-1-benzofuran-3-carboxylate

Materials:

  • Crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride

  • Benzyl alcohol

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel to yield the final product.

Conclusion: A Strategic Asset in Medicinal Chemistry

2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a valuable and highly reactive building block that provides a direct and efficient entry point to a wide range of 2,3-dihydro-1-benzofuran-3-carboxamides and -carboxylates. The operational simplicity and high yields associated with its reactions make it an ideal tool for generating diverse libraries for structure-activity relationship (SAR) studies and for the scale-up of lead candidates. The protocols provided herein offer robust and reproducible methods for the synthesis and application of this versatile intermediate, empowering researchers in their quest to develop novel therapeutics based on the privileged 2,3-dihydro-1-benzofuran scaffold.

References

  • Gothwal, A., et al. (2016). Discovery and SAR of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7923-7940. Available from: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29. Available from: [Link]

  • Al-Tel, T. H. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(16), 4936. Available from: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. SciSpace. Available from: [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. Available from: [Link]

  • Chini, M. G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-826. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Appchem. (n.d.). 2,3-dihydro-1-benzofuran-3-carbonyl chloride | 1343949-08-5. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Retrieved from [Link]

  • Li, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1-BENZOFURAN-2-CARBONYL CHLORIDE | CAS 27347-32-6. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Dihydrobenzofuran. Retrieved from [Link]

Sources

Method

Application Note: Step-by-Step N-Acylation using 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Pharmacological Relevance The 2,3-dihydrobenzofuran scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Pharmacological Relevance

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting analgesic, antidepressant, and antiviral properties. For instance, derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 39891-55-9)[1] are critical intermediates in the synthesis of the analgesic agent BRL-37959[2] and various hordatine analogs targeting the c-MYC promoter[3].

When synthesizing 3-carboxamide derivatives, researchers often bypass standard peptide coupling reagents (e.g., EDC/HOBt) in favor of using the pre-formed acid chloride: 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5)[4]. The acid chloride pathway offers superior atom economy, rapid reaction kinetics, and the ability to effectively couple sterically hindered amines. This application note details a robust, self-validating protocol for the N-acylation of amines using this specific acyl chloride.

Mechanistic Overview & Causality in Experimental Design

The transformation relies on a classic nucleophilic acyl substitution. To ensure high yields and prevent side reactions, the experimental design must account for the specific reactivity of 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

  • Electrophilicity & Moisture Sensitivity: The acid chloride is highly reactive toward nucleophiles, including atmospheric moisture. Hydrolysis yields the unreactive carboxylic acid and HCl gas. Therefore, strictly anhydrous conditions (dry solvents, inert atmosphere) are mandatory.

  • Role of the Base (Causality): Nucleophilic attack by the amine generates a tetrahedral intermediate, which collapses to expel a chloride ion, forming HCl. If a tertiary base is not present, the unreacted starting amine will act as the base, forming an unreactive hydrochloride salt and capping the theoretical yield at 50%. We utilize N,N-Diisopropylethylamine (DIPEA) . Its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently scavenges HCl.

  • Temperature Control: The acylation is highly exothermic. Adding the acid chloride at 0 °C prevents thermal degradation of the starting materials and suppresses unwanted side reactions, such as the potential ring-opening or polymerization of the dihydrobenzofuran core under localized acidic/thermal stress.

AcylationWorkflow A Amine + DIPEA (in Anhydrous DCM) B Cool to 0 °C (Ice/Water Bath) A->B C Dropwise Addition: 2,3-dihydro-1-benzofuran- 3-carbonyl chloride B->C D Warm to RT Stir 2-4 hours C->D Nucleophilic Attack E Aqueous Workup (NaHCO3, Brine) D->E Quench & Extract F Flash Chromatography (Target Carboxamide) E->F Organic Layer

Workflow for N-acylation using 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the acylation of a model secondary amine (e.g., 4-phenylpiperidine) using 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

EntrySolventBase (Equivalents)Temp ProfileTime (h)Conversion (%)*Isolated Yield (%)
1DCMEt₃N (1.5)0 °C → RT2.0>95%88%
2DCMDIPEA (2.0)0 °C → RT2.0>99%94%
3THFDIPEA (2.0)0 °C → RT4.085%76%
4DMFPyridine (3.0)RT12.060%45%
5DCMNone0 °C → RT24.048%41%

*Conversion determined by LC-MS analysis of the crude reaction mixture at the specified time. Conclusion: Entry 2 represents the optimal self-validating system. DCM provides excellent solubility for all species, while DIPEA maximizes conversion by efficiently neutralizing the HCl byproduct without competing for the electrophile.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Acylating Agent: 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5)[4] – 1.1 equivalents.

  • Substrate: Target primary or secondary amine – 1.0 equivalent.

  • Base: N,N-Diisopropylethylamine (DIPEA) – 2.0 equivalents.

  • Solvent: Anhydrous Dichloromethane (DCM) – 0.1 M relative to the amine.

  • Wash Solutions: Saturated aqueous NaHCO₃, 1M HCl (optional, if amine is not acid-sensitive), Brine.

Preparation & Setup
  • Glassware Preparation: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Reagent Handling: 2,3-dihydro-1-benzofuran-3-carbonyl chloride is moisture sensitive. Weigh and transfer this reagent rapidly, ideally within a glovebox or under a positive pressure of inert gas.

Reaction Execution
  • Dissolution: Add the target amine (1.0 eq) to the dry flask. Dissolve in anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Base Addition: Inject DIPEA (2.0 eq) into the stirring solution.

  • Cooling: Submerge the flask in an ice/water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Acyl Chloride Addition: Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM (e.g., 1-2 mL per mmol). Add this solution dropwise to the reaction mixture over 5-10 minutes using a syringe pump or addition funnel.

    • Causality Check: Dropwise addition prevents localized heating and minimizes the formation of di-acylated products (if a primary amine is used).

  • Propagation: Remove the ice bath after the addition is complete. Allow the reaction mixture to gradually warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The disappearance of the amine starting material indicates completion.

Workup & Purification
  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. This neutralizes residual acid and hydrolyzes any unreacted acyl chloride into the water-soluble carboxylate salt.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers. Wash sequentially with 1M HCl (to remove excess DIPEA and unreacted trace amine) and saturated brine. Note: Skip the 1M HCl wash if your target amide contains acid-sensitive protecting groups (e.g., Boc, THP).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient begins with 10% EtOAc in Hexanes and increases to 50% EtOAc, depending on the polarity of the specific amide formed.

Troubleshooting & Safety Directives

  • Low Yield / High Starting Material Recovery: This indicates that the 2,3-dihydro-1-benzofuran-3-carbonyl chloride has hydrolyzed prior to use. Verify the integrity of the reagent. If it appears as a white solid rather than a clear/yellowish liquid, it has likely degraded to 2,3-dihydrobenzofuran-3-carboxylic acid.

  • Safety Hazard: Acid chlorides react violently with water and alcohols, evolving corrosive HCl gas. Always perform this reaction inside a properly functioning fume hood. Wear appropriate PPE, including heavy-duty nitrile gloves and splash goggles.

References

  • 10xchem / Sigma Aldrich Catalog - 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5). Available at:[4]

  • AiFChem - 39891-55-9 | 2,3-Dihydrobenzofuran-3-carboxylic acid. Available at:[1]

  • Organic Syntheses - Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate (Synthesis of BRL-37959). Available at:[2]

  • National Institutes of Health (PMC) - Exploring Guanidinium Group Involvement in Hordatine Interactions with the G-Quadruplex Motif Within the c-MYC Promoter Region. Available at:[3]

Sources

Application

Application Note: Synthesis of Next-Generation Agrochemicals using 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Target Audience: Researchers, scientists, and drug development professionals in agrochemistry. Content Type: Application Note & Experimental Protocols. Executive Summary The 2,3-dihydrobenzofuran scaffold has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in agrochemistry. Content Type: Application Note & Experimental Protocols.

Executive Summary

The 2,3-dihydrobenzofuran scaffold has emerged as a privileged pharmacophore in agrochemical development, demonstrating potent, broad-spectrum activity against phytopathogenic fungi and agricultural pests. This application note details the utility of 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5) as a highly reactive, versatile building block for the synthesis of novel carboxamide and carboxylate ester agrochemicals. By leveraging its acyl chloride functionality, researchers can rapidly generate libraries of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Acetylcholinesterase (AChE) inhibiting acaricides.

Mechanistic Rationale & Scaffold Selection

Expertise & Experience Insight: The rational design of modern agrochemicals relies heavily on optimizing the lipophilicity and spatial geometry of the active moiety to ensure target-site penetration and target-protein binding.

  • SDHI Fungicides (Amide Derivatives): Carboxamide fungicides target Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain. The 2,3-dihydrobenzofuran core acts as a bioisostere for traditional pyrazole or pyridine rings. The oxygen atom in the dihydrobenzofuran ring enhances hydrogen-bonding interactions within the ubiquinone-binding pocket, while the rigid bicyclic structure restricts rotational entropy, significantly lowering the binding free energy[1].

  • Acaricides/Insecticides (Ester Derivatives): Structural optimization of natural products (such as osthole) has proven that introducing a dihydrobenzofuran moiety linked via an ester or amide bond significantly enhances acaricidal activity against pests like Tetranychus cinnabarinus[2]. The scaffold mimics the spatial configuration of acetylcholine, allowing it to fit into the active site gorge of AChE, while the highly lipophilic core facilitates penetration through the insect cuticle[3].

Synthetic Workflow & Pathway Visualization

The synthesis relies on nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is attacked by primary/secondary amines or alcohols to form stable amide or ester linkages, respectively.

Agrochemical_Synthesis cluster_reactions Nucleophilic Acyl Substitution A 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (Core Building Block) B Amidation (+ Amines / TEA) A->B C Esterification (+ Alcohols / DMAP) A->C D Carboxamide Derivatives (SDHI Candidates) B->D E Carboxylate Esters (AChE Inhibitor Candidates) C->E F Target: Succinate Dehydrogenase (Fungal Complex II) D->F Binds Ubiquinone Pocket G Target: Acetylcholinesterase (Insect/Mite AChE) E->G Blocks Active Site Gorge H Mycelial Growth Inhibition (Fungicidal Action) F->H I Neurological Paralysis (Acaricidal/Insecticidal Action) G->I

Synthetic workflow of 2,3-dihydro-1-benzofuran-3-carbonyl chloride and downstream biological targets.

Experimental Protocols

Trustworthiness & Causality: The following protocols are designed as self-validating systems. In-process controls (TLC) and specific quenching mechanisms ensure high purity and yield, which are critical for accurate downstream biological assays.

Protocol A: Synthesis of N-Substituted 2,3-Dihydrobenzofuran-3-carboxamides (SDHI Candidates)

Objective: To synthesize amide-linked fungicides via Schotten-Baumann-type conditions[4].

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve the selected primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride into its corresponding, less reactive carboxylic acid.

  • Base Addition: Add triethylamine (TEA, 1.5 mmol) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: TEA acts as an acid scavenger. Cooling to 0 °C controls the exothermic nature of the amidation, preventing the formation of undesired side products.

  • Acylation: Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.2 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the disappearance of the amine via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Work-up (Self-Validation):

    • Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Reason: Neutralizes excess acyl chloride and TEA.

    • Wash the organic layer sequentially with 1 M HCl (10 mL) and brine (10 mL). Reason: The HCl wash selectively protonates and removes any unreacted starting amine into the aqueous phase, self-purifying the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization from ethanol.

Protocol B: Synthesis of 2,3-Dihydrobenzofuran-3-carboxylate Esters (Acaricide Candidates)

Objective: To synthesize ester-linked acaricides utilizing a nucleophilic catalyst[2].

  • Preparation: Dissolve the target alcohol or phenol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under N₂ at 0 °C.

  • Catalyst & Base: Add N,N-diisopropylethylamine (DIPEA, 1.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

    • Causality: DMAP acts as a highly nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acyl chloride. This step is critical to accelerate esterification, especially with sterically hindered alcohols.

  • Acylation: Slowly add 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.1 mmol). Stir the mixture at room temperature for 4–6 hours.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL). Wash with saturated NH₄Cl (2 × 15 mL) to remove DMAP and DIPEA salts, followed by a brine wash. Dry over MgSO₄ and concentrate.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data of synthesized derivatives, demonstrating the efficacy of the 2,3-dihydrobenzofuran core against key agricultural pathogens.

Compound IDLinkage TypeR-Group SubstitutionTarget PathogenEC₅₀ (mg/L)Commercial StandardStandard EC₅₀ (mg/L)
DHB-A1 Amide2-FluoroanilineSclerotinia sclerotiorum1.45Boscalid2.10
DHB-A2 Amide4-TrifluoromethylanilineSclerotinia sclerotiorum0.85Boscalid2.10
DHB-E1 Ester4-MethoxyphenolTetranychus cinnabarinus0.312Spirodiclofen1.367
DHB-E2 EsterLong-chain aliphatic (C14)Tetranychus cinnabarinus0.155Spirodiclofen1.367

Note: Data reflects optimized in vitro screening results. The highly lipophilic C14 ester (DHB-E2) exhibits superior cuticular penetration, resulting in enhanced acaricidal activity[2]. The trifluoromethyl amide (DHB-A2) demonstrates optimal electron-withdrawing properties for SDHI target binding[1].

References

  • Optimization of Osthole as a Pesticide Candidate: Synthesis, Crystal Structures, and Agrochemical Properties of Acrylate Derivatives of Isopropenyl 2,3-Dihydrobenzofurans. Journal of Agricultural and Food Chemistry. 2

  • The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. National Institutes of Health (PMC). 3

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. 1

  • Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry. 4

Sources

Method

Catalytic cross-coupling techniques for 2,3-dihydro-1-benzofuran-3-carbonyl chloride

Application Note: Catalytic Cross-Coupling Techniques for 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride 1. Introduction The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous bioactive natur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Techniques for 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride

1. Introduction The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous bioactive natural products, such as neolignans, and is highly valued in the development of therapeutics for central nervous system (CNS) injuries and cardiovascular diseases[1]. Functionalization at the C3 position is of particular interest to medicinal chemists. Specifically, 2,3-dihydro-1-benzofuran-3-carbonyl chloride[2] serves as an excellent electrophilic building block. By leveraging palladium-catalyzed acyl Suzuki-Miyaura cross-coupling, this acid chloride can be chemoselectively converted into 3-aroyl-2,3-dihydrobenzofurans (ketones)[3],[4]. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating protocol for executing this transformation.

2. Mechanistic Causality & Reaction Design The synthesis of ketones via the cross-coupling of acyl chlorides with organoboron reagents offers significant advantages over traditional Friedel-Crafts acylation, including broader functional group tolerance and the avoidance of stoichiometric Lewis acids[5]. However, working with 2,3-dihydro-1-benzofuran-3-carbonyl chloride presents specific chemical challenges that dictate our experimental choices:

  • Suppression of Decarbonylation: During the catalytic cycle, the oxidative addition of the Pd(0) active species into the C(acyl)–Cl bond generates an acyl-Pd(II)-Cl intermediate[6]. If the reaction temperature exceeds 60–80 °C, this intermediate is prone to CO extrusion (decarbonylation), leading to the formation of a direct C(sp3)–C(sp2) coupled byproduct rather than the desired ketone. Therefore, maintaining mild conditions (20–50 °C) is critical[3].

  • Base Selection and Hydrolysis Prevention: The acid chloride is highly sensitive to nucleophilic attack by water. While classic Suzuki-Miyaura couplings utilize strong aqueous bases, acyl cross-couplings require mild, anhydrous bases (e.g., K₂CO₃ or Cs₂CO₃) to facilitate transmetalation without hydrolyzing the electrophile into the unreactive 2,3-dihydrobenzofuran-3-carboxylic acid[7],[6].

  • Catalyst and Ligand Dynamics: Phosphine-free systems or well-defined Pd-NHC (N-heterocyclic carbene) precatalysts are highly effective for acyl couplings[8],[9]. They offer rapid insertion kinetics and are sterically demanding enough to stabilize the acyl-Pd(II) intermediate against degradation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Acyl-Pd(II)-Cl Complex Pd0->OxAdd Oxidative Addition AcylCl 2,3-Dihydrobenzofuran-3-carbonyl chloride AcylCl->OxAdd Reactant TransMet Acyl-Pd(II)-Ar Complex OxAdd->TransMet Transmetalation (Base) Boronic Arylboronic Acid [Ar-B(OH)2] Boronic->TransMet Transmetalating Agent TransMet->Pd0 Catalyst Regeneration Ketone 3-Aroyl-2,3-dihydrobenzofuran (Ketone Product) TransMet->Ketone Reductive Elimination

Figure 1: Mechanistic logical relationship of the Pd-catalyzed Acyl Suzuki-Miyaura cross-coupling.

3. Quantitative Data: Condition Optimization The table below summarizes benchmarked conditions for the acyl Suzuki-Miyaura coupling of sensitive acid chlorides, adapted for the 2,3-dihydrobenzofuran scaffold[3],[7],[8].

Catalyst System (mol%)LigandBase (Equiv)SolventTemp (°C)Time (h)Target Yield (%)
Pd(OAc)₂ (3%)PCy₃ (6%)K₂CO₃ (2.0)Toluene (Anhydrous)501282 - 88
Pd(PPh₃)₄ (5%)NoneCs₂CO₃ (1.5)THF (Anhydrous)251685 - 91
[Pd(IPr)(μ-Cl)Cl]₂ (1%)NHC (Internal)K₃PO₄ (2.0)THF (Anhydrous)25892 - 96
Pd/C (5%)NoneNa₂CO₃ (2.0)Acetone/H₂O (9:1)602470 - 75

Note: The Pd-NHC system ([Pd(IPr)(μ-Cl)Cl]₂) provides the highest atom economy and fastest kinetics at room temperature, minimizing the risk of decarbonylation[9].

4. Experimental Protocol: Synthesis of 3-Aroyl-2,3-dihydrobenzofurans This self-validating protocol outlines the cross-coupling of 2,3-dihydro-1-benzofuran-3-carbonyl chloride with phenylboronic acid.

Reagents Required:

  • 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (1.0 mmol)[2]

  • Phenylboronic acid (1.2 mmol)

  • [Pd(IPr)(μ-Cl)Cl]₂ precatalyst (0.01 mmol, 1 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol)

  • Anhydrous THF (5.0 mL)

ExpWorkflow A Inert Atmosphere Setup B Reagent Solubilization A->B C Catalyst Addition B->C D Reaction Monitoring C->D E Product Isolation D->E

Figure 2: Step-by-step experimental workflow for the synthesis of dihydrobenzofuran ketones.

Step-by-Step Methodology:

  • System Preparation (Inert Atmosphere): Flame-dry a 20 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen promotes the rapid oxidation of Pd(0) to inactive Pd(II) species, while atmospheric moisture will hydrolyze the acyl chloride.

  • Reagent Loading: Under a positive flow of Argon, add phenylboronic acid (1.2 mmol) and finely milled anhydrous K₃PO₄ (2.0 mmol).

  • Solubilization & Electrophile Addition: Inject anhydrous THF (4.0 mL) into the flask. In a separate dry vial, dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 mmol) in anhydrous THF (1.0 mL) and transfer it dropwise to the main reaction flask.

  • Catalyst Initiation: Add the[Pd(IPr)(μ-Cl)Cl]₂ precatalyst (1 mol%). Seal the flask and stir vigorously (800 rpm) at 25 °C. Validation Check: A healthy catalytic cycle will exhibit a persistent yellow-to-orange hue. If the solution turns opaque black within minutes, Pd(0) has aggregated into "palladium black," indicating a compromised inert atmosphere.

  • Reaction Monitoring (Self-Validating Step): After 4 hours, extract a 10 µL aliquot and quench it immediately in 100 µL of methanol.

    • Diagnostic Logic: Methanol instantly converts any unreacted acid chloride into the corresponding methyl ester. Analyze the quenched sample via TLC (Hexanes/EtOAc 8:2) or LC-MS.

    • If the methyl ester is detected, the cross-coupling is incomplete.

    • If 2,3-dihydrobenzofuran-3-carboxylic acid is detected, moisture has breached the system.

    • If only the ketone product and residual boronic acid are visible, proceed to workup.

  • Quenching and Workup: Once complete, quench the reaction by adding 5 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 15% EtOAc in Hexanes) to isolate the pure 3-aroyl-2,3-dihydrobenzofuran.

References

  • "Recent Advances in Acyl Suzuki Cross-Coupling", MDPI. URL:[Link][3]

  • "Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones", Taylor & Francis. URL:[Link][7]

  • "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments", NIH. URL:[Link][6]

  • "Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides", ACS Publications. URL:[Link][4]

  • "Synthesis of aryl ketones by acylation of arenes", Organic Chemistry Portal. URL:[Link][5]

  • "Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air", RSC. URL:[Link][8]

  • "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism", PMC. URL:[Link][9]

  • "A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans", ACS Publications. URL:[Link][1]

Application

Esterification procedures utilizing 2,3-dihydro-1-benzofuran-3-carbonyl chloride

Application Note: High-Efficiency Esterification Procedures Utilizing 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride Introduction & Strategic Rationale The 2,3-dihydrobenzofuran scaffold is a highly privileged pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Esterification Procedures Utilizing 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride

Introduction & Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in therapeutic agents targeting cannabinoid receptors (e.g., CB2 agonists), melatonin receptors, and various neuroprotective pathways[1]. Derivatization at the C3 position via ester linkages is a critical synthetic vector for modulating the lipophilicity, metabolic stability, and target affinity of these drug candidates.

Utilizing 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5)[2] offers a distinct kinetic advantage over traditional carbodiimide-mediated coupling of the corresponding carboxylic acid. The pre-activated acyl chloride circumvents the generation of difficult-to-remove urea byproducts and allows for the efficient acylation of sterically hindered or electronically deactivated nucleophiles, streamlining the development of complex chiral 2,3-dihydrobenzofuran derivatives[3].

Mechanistic Causality in Protocol Design

Esterification of 2,3-dihydro-1-benzofuran-3-carbonyl chloride relies on nucleophilic acyl substitution. However, the C3 position of the dihydrobenzofuran ring presents unique steric and stereoelectronic environments that dictate experimental choices:

  • Catalytic Acyl Transfer : For primary alcohols, a simple auxiliary base (e.g., Triethylamine, TEA) is sufficient. However, for secondary or sterically demanding alcohols, direct nucleophilic attack is kinetically slow. We introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with the hindered alcohol, regenerating the catalyst.

  • Thermal Control : The reaction is strictly initiated at 0 °C. This suppresses competitive ketene formation (via dehydrohalogenation) and minimizes the exothermic degradation of the highly reactive acyl chloride, ensuring high fidelity of the final ester product.

Reaction Workflow & Pathway Visualization

G R1 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride Cat DMAP (0.1 eq) + TEA (2.0 eq) in DCM R1->Cat R2 Target Alcohol (Nucleophile) R2->Cat Int N-Acylpyridinium Intermediate Cat->Int Acyl Transfer Prod 2,3-Dihydrobenzofuran- 3-ester Derivative Int->Prod Nucleophilic Attack Workup Aqueous Quench & Extraction Prod->Workup

Workflow of DMAP-catalyzed esterification of 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

Quantitative Data: Condition Optimization

The following table summarizes empirically validated parameters for different classes of nucleophiles reacting with 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

Nucleophile ClassBase (Eq)Catalyst (Eq)SolventTemp ProfileTime (h)Expected Yield (%)
Unhindered Primary AlcoholsTEA (1.5)NoneDCM0 °C → RT2 - 488 - 95
Hindered Secondary AlcoholsTEA (2.0)DMAP (0.1)DCM0 °C → RT6 - 1278 - 85
Phenols (Electron-Rich)DIPEA (2.0)DMAP (0.2)THFRT → 65 °C4 - 875 - 82
Aqueous BiphasicNaOH (10% aq)TBAB (0.05)DCM/H₂ORT2 - 465 - 75

Detailed Experimental Protocol

Self-Validating System Note: This protocol incorporates specific in-process controls and orthogonal washing steps to ensure the final organic phase is free of unreacted starting materials and amine catalysts.

Materials Required:

  • 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 equiv)[2]

  • Target Alcohol (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL per mmol)

Step-by-Step Methodology:

  • Preparation of the Nucleophile Solution : In an oven-dried, argon-purged round-bottom flask, dissolve the target alcohol (1.1 equiv) and DMAP (0.1 equiv) in anhydrous DCM.

  • Base Addition : Add TEA (2.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Equilibration : Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling prevents the rapid exothermic degradation of the acyl chloride upon addition and limits side reactions.

  • Acyl Chloride Addition : Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 2 mL/mmol). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump or addition funnel.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously under an inert atmosphere.

  • In-Process Monitoring (Self-Validation) : After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes). The core 2,3-dihydrobenzofuran structure is strongly UV-active (254 nm). The reaction is deemed complete when the lower-Rf alcohol spot is consumed, and a higher-Rf ester spot dominates.

  • Quenching : Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL/mmol). Causality: The mild base hydrolyzes any residual acyl chloride into the water-soluble 2,3-dihydrobenzofuran-3-carboxylate sodium salt, ensuring it partitions completely into the aqueous layer rather than contaminating the product.

  • Extraction and Washing :

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 5 mL/mmol).

    • Wash the combined organic layers with 1M HCl (5 mL/mmol). Causality: This step protonates and removes residual TEA and DMAP catalysts into the aqueous phase.

    • Wash the organic layer with brine (5 mL/mmol) to remove residual water and break any emulsions.

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification : Purify via silica gel flash chromatography if trace impurities (such as symmetrical anhydrides) remain.

Conclusion

The utilization of 2,3-dihydro-1-benzofuran-3-carbonyl chloride allows for the rapid and high-yielding synthesis of complex ester derivatives. By leveraging nucleophilic catalysis (DMAP) and precise thermal control, researchers can effectively overcome the inherent steric constraints of the C3 position, facilitating the robust development of novel bioactive libraries and expediting the synthesis of sophisticated 2,3-dihydrobenzofuran analogs[4].

References

  • Title: 2,3-dihydro-1-benzofuran-3-carbonyl chloride | 1343949-08-5 | C9H7ClO2 Source: Appchem URL
  • Title: 2,3-Dihydrobenzofuran synthesis Source: Organic Chemistry Portal URL
  • Source: PMC (National Institutes of Health)
  • Title: Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Moisture Degradation of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Welcome to the technical support guide for 2,3-dihydro-1-benzofuran-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,3-dihydro-1-benzofuran-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and use of this moisture-sensitive reagent. Our goal is to help you mitigate moisture-related degradation, thereby ensuring the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on identifying and resolving problems related to moisture contamination.

Q1: My reaction yield is significantly lower than expected. Could moisture be the cause?

A1: Yes, low reaction yields are a classic symptom of moisture contamination when working with acyl chlorides like 2,3-dihydro-1-benzofuran-3-carbonyl chloride.[1][2] Acyl chlorides are highly reactive towards water, leading to hydrolysis.[3][4][5] This reaction consumes your starting material, converting it into the corresponding carboxylic acid (2,3-dihydro-1-benzofuran-3-carboxylic acid), which is unreactive under typical acylation conditions.[3][6]

Troubleshooting Steps:

  • Re-evaluate Your Setup: Meticulously check your reaction setup for any potential points of atmospheric moisture entry. Ensure all glassware is thoroughly oven-dried or flame-dried immediately before use.[1][7][8]

  • Solvent and Reagent Purity: Confirm that all solvents are anhydrous.[2] If you are using a commercial anhydrous solvent from a previously opened bottle, consider that it may have absorbed moisture. It is best practice to use freshly opened solvents or to re-dry and distill them.[9][10] Ensure other reagents, especially amines or alcohols, are also dry.

  • Inert Atmosphere: Verify that you are using a proper inert atmosphere technique (e.g., nitrogen or argon).[11][12][13][14] A continuous positive pressure of inert gas is crucial throughout the addition of reagents and the duration of the reaction.[15]

  • Reaction Temperature: Acylation reactions are often exothermic.[4][16] Running the reaction at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions, including hydrolysis.[2][5]

Q2: I've noticed that my 2,3-dihydro-1-benzofuran-3-carbonyl chloride is fuming or has a sharp, acidic smell. What does this signify?

A2: Fuming upon exposure to air is a strong indicator of degradation.[1] This is due to the reaction of the acyl chloride with atmospheric moisture, which produces hydrogen chloride (HCl) gas.[3][4][17] The sharp, acidic smell is characteristic of HCl. The presence of these signs suggests that the integrity of your reagent has been compromised, and it will likely lead to reduced yields and the formation of byproducts in your reactions.

Q3: My NMR or LC-MS analysis of the crude reaction mixture shows an unexpected peak corresponding to a molecular weight of 164.16 g/mol . What is this impurity?

A3: A peak with a molecular weight of 164.16 g/mol strongly suggests the presence of 2,3-dihydro-1-benzofuran-3-carboxylic acid, the hydrolysis product of your starting material.[18][19][20][21] The presence of this byproduct is a direct result of moisture contamination at some stage of your process—either during storage of the acyl chloride or during the reaction itself.

To confirm the identity of this impurity, you can:

  • Compare with a Standard: If available, run an NMR or LC-MS of an authentic sample of 2,3-dihydro-1-benzofuran-3-carboxylic acid.

  • Spiking Experiment: Add a small amount of authentic 2,3-dihydro-1-benzofuran-3-carboxylic acid to your crude reaction mixture and re-analyze by LC-MS. An increase in the intensity of the peak will confirm its identity.

Q4: My thin-layer chromatography (TLC) shows a baseline spot that doesn't move with the eluent. Is this related to moisture?

A4: A highly polar, baseline spot on a normal-phase silica gel TLC plate is often indicative of the presence of a carboxylic acid. In this case, it is very likely 2,3-dihydro-1-benzofuran-3-carboxylic acid, the hydrolysis byproduct. Carboxylic acids are highly polar and interact strongly with the silica gel, resulting in very low retention factors (Rf).

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the proper storage and handling of 2,3-dihydro-1-benzofuran-3-carbonyl chloride to prevent moisture degradation.

Q1: What are the ideal storage conditions for 2,3-dihydro-1-benzofuran-3-carbonyl chloride?

A1: To ensure the long-term stability of 2,3-dihydro-1-benzofuran-3-carbonyl chloride, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[22] For added protection, especially for long-term storage, placing the sealed container inside a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate is recommended.[10][22] Storing at reduced temperatures (refrigeration) can also help to slow down any potential degradation processes.[10]

Q2: What is the best way to handle and dispense this reagent?

A2: The key is to minimize its exposure to atmospheric moisture at all times.

  • Use of an Inert Atmosphere: Whenever the container is opened, it should be done under a positive pressure of a dry, inert gas such as nitrogen or argon.[23][24] A glove box or a Schlenk line provides the most controlled environment for this.[12][14]

  • Syringe/Cannula Transfer: For transferring the liquid reagent, use a dry, nitrogen-flushed syringe or cannula.[11][15][24] This prevents the introduction of moist air into the reagent bottle. Many suppliers offer reagents in bottles with septa (e.g., Sure/Seal™ bottles) specifically designed for this purpose.[15][23][24]

Q3: Which solvents are appropriate for reactions with 2,3-dihydro-1-benzofuran-3-carbonyl chloride?

A3: It is critical to use anhydrous solvents.[2] Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (ACN)

Solvents to Avoid:

  • Protic solvents such as water, alcohols (methanol, ethanol), and carboxylic acids will react with the acyl chloride.

  • Solvents that are not specified as "anhydrous" or "dry" should not be used without prior purification.

Q4: How can I ensure my solvents and glassware are sufficiently dry?

A4: Rigorous drying procedures are essential for success.

  • Glassware: All glassware should be oven-dried at a temperature above 100°C for several hours (overnight is ideal) and then cooled in a desiccator or under a stream of dry, inert gas immediately before use.[1][7][8] Alternatively, glassware can be flame-dried under vacuum.[8][14]

  • Solvents: While commercially available anhydrous solvents are convenient, their water content can increase after the bottle has been opened. For highly moisture-sensitive reactions, it is best to freshly distill solvents from an appropriate drying agent.[9]

SolventRecommended Drying Agent(s)
Dichloromethane (DCM)Calcium hydride (CaH2), Phosphorus pentoxide (P2O5)
Tetrahydrofuran (THF)Sodium/benzophenone, Calcium hydride (CaH2)
TolueneSodium/benzophenone, Calcium hydride (CaH2)
Acetonitrile (ACN)Calcium hydride (CaH2), followed by distillation

Note: Always consult safety guidelines and standard laboratory practices before distilling solvents.

Visual Guides

Hydrolysis of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

The following diagram illustrates the nucleophilic addition-elimination mechanism by which water degrades the acyl chloride.[3][25]

Hydrolysis AcylChloride 2,3-Dihydro-1-benzofuran-3-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic attack by H₂O Water H₂O Water->Intermediate CarboxylicAcid 2,3-Dihydro-1-benzofuran-3-carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton transfer

Caption: Hydrolysis mechanism of the acyl chloride.

Workflow for Handling Moisture-Sensitive Reagents

This workflow outlines the essential steps for setting up a reaction to prevent moisture contamination.

Workflow DryGlassware 1. Oven/Flame-Dry Glassware AssembleApparatus 2. Assemble Hot Apparatus Under Inert Gas DryGlassware->AssembleApparatus CoolApparatus 3. Cool Under Positive Inert Gas Pressure AssembleApparatus->CoolApparatus AddSolvent 4. Add Anhydrous Solvent via Syringe CoolApparatus->AddSolvent AddReagents 5. Add Reagents via Syringe AddSolvent->AddReagents RunReaction 6. Run Reaction Under Inert Atmosphere AddReagents->RunReaction

Caption: Experimental workflow for anhydrous reactions.

Troubleshooting Low Reaction Yields

Use this decision tree to diagnose the potential cause of low yields in your acylation reaction.

Troubleshooting Start Low Yield Observed CheckMoisture Was the reaction run under strictly anhydrous conditions? Start->CheckMoisture ImproveDrying Implement rigorous drying of glassware, solvents, and reagents. Use inert atmosphere techniques. CheckMoisture->ImproveDrying No CheckBase Was a suitable base used in sufficient quantity? CheckMoisture->CheckBase Yes AddBase Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine). CheckBase->AddBase No CheckPurity Is the acyl chloride of good quality (not discolored or fuming)? CheckBase->CheckPurity Yes PurifyReagent Consider purifying the acyl chloride by distillation or using a fresh batch. CheckPurity->PurifyReagent No OtherIssues Consider other factors: reaction time, temperature, stoichiometry. CheckPurity->OtherIssues Yes

Caption: Decision tree for troubleshooting low yields.

References

  • Benchchem. (n.d.). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
  • Save My Exams. (2025, June 23). Acyl Chlorides. A Level Chemistry Revision Notes.
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying.
  • The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1-benzofuran-3-carboxylic acid.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Benchchem. (n.d.). Troubleshooting low yield in acryloyl chloride reactions.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube.
  • X-MOL. (2024, September 28). Summary of Common Organic Solvent Purification Methods Used in Laboratories.
  • StudySmarter. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with water).
  • ResearchGate. (2021, August 8). How to create inert atmosphere?.
  • Royal Society of Chemistry. (2016, June 7). Drying an organic solvent [Video]. YouTube.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Air-free technique.
  • University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry.
  • Benchchem. (n.d.). Importance of low-temperature conditions for purifying acyl chlorides.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
  • B&M Scientific. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • Fluorochem. (n.d.). 2,3-Dihydro-1-benzofuran-3-carboxylic acid (CAS 39891-55-9).
  • Nagaki, A., et al. (2026, March 10). Water-compatible acylation reactions with acid chlorides using a flow microreactor. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry.
  • Organic Letters. (n.d.). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertio.
  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid.
  • ChemicalBook. (2025, July 24). 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • Advanced ChemBlocks. (2026, February 16). 2,3-dihydro-1-benzofuran-3-carboxylic acid.
  • PubMed. (2002, December 15). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1-BENZOFURAN-2-CARBONYL CHLORIDE | CAS 27347-32-6.
  • Appchem. (n.d.). 2,3-dihydro-1-benzofuran-3-carbonyl chloride.
  • ChemicalBook. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid(1914-60-9) 1H NMR spectrum.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
  • AiFChem. (n.d.). 1343949-08-5 | 2,3-Dihydro-1-benzofuran-3-carbonyl chloride.
  • Grokipedia. (n.d.). Acyl chloride.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).

Sources

Optimization

Technical Support Center: Yield Optimization for 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride Esterification

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the esterification of 2,3-dihydro-1-benzofuran-3-carbonyl chloride [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the esterification of 2,3-dihydro-1-benzofuran-3-carbonyl chloride [1].

Working with this specific acyl chloride presents unique mechanistic challenges. Because the C3 position is both alpha to the carbonyl and benzylic to the aromatic ring, the C3-proton is unusually acidic. This structural feature makes the molecule highly susceptible to ketene formation, epimerization (if working with chiral substrates), and rapid hydrolysis to 2,3-dihydrobenzofuran-3-carboxylic acid[2]. This guide provides field-proven, self-validating protocols to bypass these failure modes and maximize your ester yields.

I. Mechanistic Causality & Reaction Workflow

To achieve high yields, we must outcompete side reactions (hydrolysis and alpha-deprotonation) by accelerating the desired acyl transfer. This is achieved using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3].

Rather than relying on the direct, slow attack of the alcohol on the acid chloride, DMAP rapidly attacks the electrophilic carbonyl carbon to form a highly reactive N-acylpyridinium intermediate. This intermediate lowers the activation energy for the subsequent nucleophilic attack by the alcohol, driving the reaction forward before degradation pathways can dominate[4]. An auxiliary base (like Triethylamine or DIPEA) is used to sponge the resulting protons, regenerating the active DMAP catalyst[5].

DMAP_Cycle A 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride C N-Acylpyridinium Intermediate A->C Activation B DMAP (Active Catalyst) B->C Nucleophilic Attack E Target Ester Product C->E Acyl Transfer F DMAP-H+ (Inactive) C->F Elimination D Alcohol (Nucleophile) D->E F->B Catalyst Regeneration G Auxiliary Base (TEA/DIPEA) G->F Proton Abstraction

Catalytic cycle of DMAP-mediated esterification.

II. Self-Validating Experimental Protocol

Standard protocols often fail because researchers cannot distinguish between unreacted acid chloride and hydrolyzed carboxylic acid on a TLC plate (both streak or stick to the baseline). This protocol integrates an In-Process Control (IPC) to self-validate the reaction state.

Phase 1: System Purging & Reagent Validation

  • Flame-dry all glassware under vacuum and backfill with dry Argon.

  • Validation Step: Dissolve 1 mg of 2,3-dihydro-1-benzofuran-3-carbonyl chloride in 0.5 mL of anhydrous methanol. Analyze via LC-MS. A single peak corresponding to the methyl ester confirms your starting material has not degraded into the carboxylic acid[2] during storage.

Phase 2: Activation & Coupling

  • Dissolve the validated acid chloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the reaction vessel strictly to 0 °C using an ice-water bath. (Causality: Low temperatures suppress the deprotonation of the benzylic C3 proton, preventing ketene dimerization).

  • Add DMAP (0.1 eq) followed by the target alcohol (1.1 eq).

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) over 10 minutes. (Causality: DIPEA is sterically hindered, reducing unwanted alpha-deprotonation compared to Triethylamine).

Phase 3: In-Process Control (IPC) & Self-Validation

  • After 2 hours, withdraw a 10 µL aliquot.

  • Quench the aliquot into 100 µL of a 10% diethylamine in DCM solution.

  • Analyze via TLC or LC-MS.

    • Logic: Diethylamine instantly converts any remaining active acid chloride into a stable diethylamide. If you observe the diethylamide on your trace, the reaction is incomplete. If you only see your target ester, the coupling is 100% successful.

Phase 4: Quench & Isolation

  • Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C.

  • Extract with DCM (3x). Wash the combined organic layers with 5% aqueous citric acid. (Causality: Citric acid selectively protonates and removes DMAP and DIPEA into the aqueous layer without hydrolyzing the newly formed ester).

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

III. Quantitative Optimization Data

The following table summarizes the causal effects of varying reaction parameters on the esterification yield of 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

EntryBase (Eq)Catalyst (Mol%)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 TEA (1.5)NoneDCM0 to 2545%Sluggish acyl transfer; competing hydrolysis dominates the pathway.
2 TEA (1.5)DMAP (10)DCM0 to 2582%Efficient N-acylpyridinium formation[3]; minor epimerization observed.
3 DIPEA (1.5)DMAP (10)DCM094% Optimal. Hindered base and strict thermal control prevent C3-deprotonation.
4 Pyridine (2.0)NoneTHF0 to 2562%Pyridine acts as both a weak base and a weak nucleophilic catalyst.
5 DIPEA (1.5)DMAP (10)Toluene8035%Thermal degradation; significant ketene side-product formation detected.
6 DIPEA (1.5)DMAP (10)Wet DCM0 to 25<10%Rapid hydrolysis of the intermediate to 2,3-dihydrobenzofuran-3-carboxylic acid.
IV. Troubleshooting Guide & FAQs

Q: My isolated yield is exceptionally low, but my starting material is completely consumed. What happened? A: You are likely experiencing moisture-induced hydrolysis. Acid chlorides are highly hygroscopic. If your DCM is not strictly anhydrous, water will outcompete your alcohol for the N-acylpyridinium intermediate[3], converting your starting material into 2,3-dihydrobenzofuran-3-carboxylic acid. Ensure you perform the Phase 1 Reagent Validation step to confirm the integrity of your starting material before beginning.

Q: I am observing a secondary, closely eluting spot on my TLC that is neither the carboxylic acid nor the ester. What is this byproduct? A: This is a classic symptom of ketene dimerization or epimerization. The proton at the C3 position of the 2,3-dihydrobenzofuran ring is highly acidic due to its benzylic nature and proximity to the carbonyl. If your base is too strong or unhindered (like unhindered TEA), or if your temperature exceeds 0 °C, the base will abstract this proton instead of acting as a proton sponge. Switch to the bulkier DIPEA and maintain a strict 0 °C environment.

Q: I am using Steglich-type conditions (DCC/DMAP) starting from the carboxylic acid instead of the acid chloride, but I'm getting N-acylurea byproducts. How do I fix this? A: In Steglich esterifications[5], the O-acylisourea intermediate can undergo an irreversible 1,3-rearrangement to form an inactive N-acylurea. This occurs if the alcohol attack is too slow. To troubleshoot, increase your DMAP loading to 20 mol% to accelerate the formation of the active pyridinium species, and ensure the reaction is kept at 0 °C to kinetically disfavor the rearrangement pathway.

Q: How do I ensure complete removal of DMAP during purification? It keeps co-eluting with my product. A: DMAP is highly soluble in organic solvents and can streak on silica gel, contaminating your final ester. Utilize a mildly acidic aqueous wash during workup. Washing the organic layer with 5% aqueous citric acid or 1N HCl will protonate the DMAP (forming DMAP·HCl), driving it entirely into the aqueous phase while leaving your neutral ester in the organic layer.

V. References
  • 1343949-08-5 | 2,3-dihydro-1-benzofuran-3-carbonyl chloride , 10xchem.com. 1

  • 39891-55-9 | 2,3-Dihydrobenzofuran-3-carboxylic acid , AiFChem. 2

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol , ACS Publications.4

  • Technical Support Center: Optimization of Reaction Conditions for DMAP Catalysis , Benchchem.3

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids , Green Chemistry (RSC Publishing). 5

Sources

Troubleshooting

Troubleshooting low conversion rates with 2,3-dihydro-1-benzofuran-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with 2,3-dihydro-1-benzofuran-3-carbonyl ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5)[1].

The 2,3-dihydrobenzofuran framework is a highly privileged scaffold in medicinal chemistry and natural product synthesis[2]. However, functionalizing the C3 position via its acid chloride often yields frustratingly low conversion rates. This guide moves beyond basic troubleshooting to explore the chemical causality behind these failures, providing you with self-validating protocols to ensure experimental success.

Mechanistic Pathways & Failure Modes

To troubleshoot effectively, we must first understand the reactivity profile of our electrophile. The C3-carbonyl carbon is highly activated, making it an excellent target for nucleophilic attack by amines or alcohols[3]. However, this same activation makes it highly susceptible to competitive hydrolysis.

Pathway Acid 2,3-dihydrobenzofuran- 3-carboxylic acid SOCl2 SOCl2 / cat. DMF (Vilsmeier Reagent) Acid->SOCl2 AcidChloride 2,3-dihydro-1-benzofuran- 3-carbonyl chloride SOCl2->AcidChloride Amine Amine + DIPEA (Nucleophilic Attack) AcidChloride->Amine Dry conditions Hydrolysis Hydrolysis (Moisture) AcidChloride->Hydrolysis H2O present Amide Target Amide Product Amine->Amide Dry conditions Hydrolysis->Acid Reversion

Synthesis and reactivity pathways of 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

The Causality of Low Conversion:

  • Hydrolytic Reversion: Even trace moisture in your solvent or amine will rapidly hydrolyze the acid chloride back to 2,3-dihydrobenzofuran-3-carboxylic acid (CAS: 39891-55-9)[4]. This acid then reacts with your amine to form an unreactive ammonium carboxylate salt, completely stalling the reaction.

  • Masked Nucleophiles: If your amine is introduced as a hydrochloride salt (e.g., many amino acid esters), the nitrogen's lone pair is protonated and non-nucleophilic[5]. Without sufficient base to liberate the free amine, conversion will freeze at <20%.

Diagnostic Decision Logic

When your LC-MS indicates incomplete conversion, use the following logical workflow to isolate the chemical variable responsible for the failure.

TroubleshootingLogic Start Low Conversion Rate Observed CheckLCMS Run LC-MS of Crude Mixture Start->CheckLCMS IsAcid High levels of Carboxylic Acid? CheckLCMS->IsAcid IsSM Unreacted Amine/Acid Chloride? CheckLCMS->IsSM FixMoisture Action: Dry Solvents & Re-distill Amine IsAcid->FixMoisture Yes (Hydrolysis) FixBase Action: Add 2.5 eq DIPEA Liberate HCl Salts IsSM->FixBase Yes (Poor Nucleophilicity)

Logical decision tree for diagnosing low conversion in acid chloride amidations.

Quantitative Optimization Data

The choice of solvent and base drastically alters the reaction microenvironment. N-Methyl-2-pyrrolidone (NMP) has been shown to be superior for sluggish amidations due to its ability to solubilize polar intermediates and scavenge released protons[6].

Table 1: Impact of Reaction Parameters on Conversion Rates

Solvent (Anhydrous)Base (Equivalents)Amine StateObserved ConversionPrimary Failure Mode / Note
Dichloromethane (DCM)NoneFree Base~40 - 50%HCl byproduct protonates remaining amine.
Dichloromethane (DCM)TEA (1.5 eq)HCl Salt~20 - 30%Insufficient base to liberate amine and scavenge HCl[5].
Tetrahydrofuran (THF)DIPEA (2.5 eq)HCl Salt~75 - 85%Good conversion; DIPEA prevents side reactions.
NMP DIPEA (3.0 eq) HCl Salt >95% Optimal. NMP solubilizes salts; excess base ensures active nucleophile[6].

Self-Validating Experimental Protocol: Robust Amidation

To ensure scientific integrity, a protocol must validate itself at critical junctures. This procedure utilizes NMP and DIPEA to maximize the nucleophilicity of challenging amines while protecting the 2,3-dihydro-1-benzofuran-3-carbonyl chloride from degradation.

Reagents Required:

  • 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous NMP or DCM (0.2 M relative to acid chloride)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the amine (1.1 equiv) and anhydrous solvent.

  • Base Addition & Neutralization: Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality Check: If the amine was an HCl salt, this step is mandatory to generate the free, nucleophilic lone pair[5]. The solution should become completely homogeneous.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous solvent and add it dropwise over 10 minutes.

  • Validation Aliquot (The "Methanol Quench"): After 30 minutes, withdraw a 10 µL aliquot and quench it immediately into 100 µL of anhydrous methanol containing 1 eq of TEA.

    • Trustworthiness Check: Analyze via LC-MS. If you see the methyl ester of the 2,3-dihydrobenzofuran core, it proves your acid chloride was active and intact in the flask. If you only see the carboxylic acid, your bulk solvent is wet.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove any hydrolyzed carboxylic acid), and brine. Dry over Na2SO4 and concentrate.

Frequently Asked Questions (FAQs)

Q: I am synthesizing the acid chloride in situ from 2,3-dihydrobenzofuran-3-carboxylic acid using SOCl2 and catalytic DMF. My amidation yields are terrible. Why? A: When you use catalytic DMF with Thionyl Chloride (SOCl2), you generate the Vilsmeier salt, which is the true active chlorinating species[5]. If you do not evaporate the excess SOCl2 and byproducts thoroughly before adding your amine, the crude mixture will violently react with your amine, forming complex byproducts and destroying your stoichiometry. Always concentrate the crude acid chloride under vacuum to dryness before resuspending it for the amidation step.

Q: Can I use aqueous Schotten-Baumann conditions (NaOH/Water/DCM) for this molecule? A: It is highly discouraged for 2,3-dihydro-1-benzofuran-3-carbonyl chloride. While Schotten-Baumann conditions work well for highly stable aliphatic or simple benzoyl chlorides, the C3-carbonyl of the dihydrobenzofuran ring is sterically accessible and electronically activated, making its hydrolysis rate in aqueous NaOH highly competitive with amidation. Stick to anhydrous conditions with organic bases (DIPEA)[3].

Q: My amine is highly sterically hindered. Even with DIPEA and NMP, conversion is stuck at 50%. What is the next logical step? A: Introduce a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst. It is far more nucleophilic than a hindered amine; it will rapidly attack the acid chloride to form a highly reactive N-acylpyridinium intermediate, which then smoothly transfers the 2,3-dihydrobenzofuran-3-carbonyl group to your sluggish amine.

Sources

Optimization

Purification techniques for degraded 2,3-dihydro-1-benzofuran-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,3-dihydro-1-benzofuran-3-carbonyl chloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,3-dihydro-1-benzofuran-3-carbonyl chloride . Acyl chlorides are notorious for their instability, and handling degraded material requires a precise understanding of the underlying chemical mechanisms.

This guide abandons generic advice in favor of a field-proven, self-validating recovery system. By understanding the causality behind each experimental choice, you can reliably rescue your starting materials and ensure the integrity of your downstream coupling reactions.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does 2,3-dihydro-1-benzofuran-3-carbonyl chloride degrade, and what is the chemical mechanism? A: Acyl chlorides are highly electrophilic. Upon exposure to ambient atmospheric moisture during storage or handling, the carbonyl carbon undergoes rapid nucleophilic attack by water. This hydrolysis yields 2,3-dihydro-1-benzofuran-3-carboxylic acid and stoichiometric hydrogen chloride (HCl) gas[1]. Because the resulting carboxylic acid can hydrogen-bond, it often precipitates as a white solid out of the liquid acid chloride, providing an immediate visual cue of degradation.

Q: Can I separate the intact acid chloride from the carboxylic acid using standard chromatography or liquid-liquid extraction? A: No. Standard silica gel column chromatography is fundamentally incompatible because the surface silanol groups and interstitial water on the silica will irreversibly react with the acyl chloride. Similarly, aqueous basic extractions will instantly hydrolyze any remaining active material. The only viable physical separation method is vacuum distillation[2]. However, if degradation is extensive, the most efficient approach is to chemically recover the entire batch via re-chlorination prior to distillation.

Q: Why use oxalyl chloride and DMF instead of thionyl chloride for the recovery? A: While thionyl chloride is a traditional chlorinating agent, it often requires harsh reflux conditions that can induce polymerization or thermal decomposition of the sensitive dihydrobenzofuran core. Oxalyl chloride, catalyzed by a substoichiometric amount of N,N-Dimethylformamide (DMF), operates efficiently at 0 °C to room temperature[3]. The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion), which drives the chlorination forward while producing only easily removable gaseous byproducts (CO, CO₂, and HCl)[4].

Part 2: Chemical Logic & Workflow Visualization

Mechanism AC Acid Chloride (Active) CA Carboxylic Acid (Degraded) AC->CA Ambient Moisture (H₂O) Hydrolysis (-HCl) CA->AC Oxalyl Chloride / cat. DMF Re-chlorination

Chemical cycle of degradation via hydrolysis and recovery via re-chlorination.

Workflow Step1 1. Analytical Derivatization (MeOH Quench -> GC-MS) Step2 2. Re-chlorination (Oxalyl Chloride + DMF in DCM) Step1->Step2 Step3 3. Volatiles Evaporation (Remove DCM & Excess Reagent) Step2->Step3 Step4 4. Vacuum Distillation (Short-path or Kugelrohr) Step3->Step4 Step5 5. Pure Acid Chloride (Store at -20°C under Ar) Step4->Step5

Step-by-step workflow for the recovery and purification of the degraded acid chloride.

Part 3: Quantitative Data & Reagent Equivalencies

To ensure complete recovery, treat the degraded mixture as if it is 100% carboxylic acid. This conservative assumption prevents under-dosing the chlorinating agent.

Table 1: Stoichiometry for Re-chlorination Protocol

Reagent / CompoundMolecular Weight ( g/mol )EquivalentsFunction
Degraded Mixture (Assumed as Acid)164.161.0Starting Material
Oxalyl Chloride126.931.2 - 1.5Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.05Catalyst
Dichloromethane (DCM)84.930.2 MAnhydrous Solvent
Target Acid Chloride182.60~1.0 (Expected)Purified Product

Part 4: The Self-Validating Recovery Protocol

This protocol is designed as a self-validating system . By utilizing an analytical quench step before and after the reaction, you eliminate guesswork and definitively prove the success of the recovery before committing the material to your main synthesis.

Phase 1: Analytical Baseline Establishment

Causality: Direct TLC or LC-MS of acid chlorides is unreliable due to on-column hydrolysis. Derivatization traps the active species as a stable ester.

  • Aliquot 5 µL of the degraded mixture into a dry analytical vial.

  • Quench immediately with 1 mL of anhydrous methanol containing 10 µL of triethylamine (TEA).

  • Analyze via GC-MS or LC-MS. The intact acid chloride will appear as the methyl ester, while the degraded material will appear as the free carboxylic acid. This establishes your baseline degradation ratio.

Phase 2: Catalytic Re-chlorination
  • Transfer the degraded mixture into an oven-dried, argon-purged round-bottom flask.

  • Dissolve the material in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add oxalyl chloride (1.2 to 1.5 eq). Causality: Slow addition at 0 °C controls the highly exothermic evolution of CO and CO₂ gases, preventing solvent boil-off and substrate degradation[3].

  • Remove the ice bath and stir at room temperature for 2 hours under an inert atmosphere.

  • Self-Validation Check: Repeat the methanol-quench assay from Phase 1. The free carboxylic acid peak must completely disappear, replaced entirely by the methyl ester derivative. If residual acid remains, add an additional 0.2 eq of oxalyl chloride and stir for 1 more hour.

Phase 3: Volatiles Removal and Vacuum Distillation
  • Concentrate the reaction mixture using a rotary evaporator under a gentle argon bleed or mild vacuum (bath temperature < 30 °C). This removes the DCM and the excess oxalyl chloride (bp 63 °C).

  • Transfer the crude, solvent-free residue to a short-path distillation apparatus or a Kugelrohr setup.

  • Apply high vacuum (< 0.1 mmHg). Causality: High vacuum significantly lowers the boiling point of the acid chloride. This allows it to distill away from high-boiling polymeric impurities and any trace unreacted carboxylic acid without subjecting the benzofuran core to thermal decomposition[2].

  • Collect the pure 2,3-dihydro-1-benzofuran-3-carbonyl chloride as a clear liquid/low-melting solid in a chilled receiver flask.

  • Flush the receiver with argon, seal tightly, and store immediately at -20 °C.

Part 5: References

  • Process for recovering acid chlorides by distillation. US Patent 4204916A, Google Patents.

  • A Convergent Kilogram-Scale Synthesis of the PPARα Agonist LY518674: Discovery of a Novel Acid-Mediated Triazolone Synthesis. Organic Process Research & Development, ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride Solubility

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for researchers and drug development professionals experiencing solubility and stability issues with1[1] in polar aprotic solvents suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for researchers and drug development professionals experiencing solubility and stability issues with1[1] in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).

Because acyl chlorides are highly reactive electrophiles, apparent "solubility issues" are frequently the macroscopic symptoms of underlying degradation pathways or unintended side reactions rather than true thermodynamic insolubility.

Diagnostic Data Matrix

Use the following table to quickly correlate your visual observations with the underlying chemical phenomena and actionable solutions.

Symptom observed in SolventSolvent EnvironmentProbable Root CauseRecommended Action
White, crystalline precipitate DCM / THFHydrolysis to Carboxylic AcidSwitch to strictly anhydrous solvents (<50 ppm H₂O) and Schlenk techniques.
Dark, viscous/goopy mass THF / DMFVilsmeier-Haack ComplexationRestrict DMF to strictly catalytic quantities (1-2 drops) during synthesis.
Turbidity upon amine addition DCM / AcetonitrileAmine Hydrochloride Salt FormationAdd a non-nucleophilic base (e.g., DIPEA, TEA) in 1.5x excess.
Frequently Asked Questions (FAQs)

Q1: Why does my 2,3-dihydro-1-benzofuran-3-carbonyl chloride form a white, insoluble precipitate shortly after dissolving in DCM or THF? Answer: The apparent "insolubility" is rarely an issue with the acyl chloride itself, which is highly lipophilic and inherently miscible in polar aprotic solvents. Instead, this is a classic symptom of exothermic hydrolysis. Acyl chlorides react rapidly with trace atmospheric moisture or wet solvents to form 2,3-dihydrobenzofuran-3-carboxylic acid and hydrogen chloride gas[2]. The resulting carboxylic acid has significantly lower solubility in solvents like DCM compared to its acyl chloride precursor, leading to immediate precipitation. Causality: The highly electrophilic carbonyl carbon is attacked by water (a nucleophile). To validate this mechanism in your fume hood, test the headspace of your reaction vial with moistened pH paper; the presence of acidic HCl gas confirms active hydrolysis rather than simple insolubility.

Q2: I synthesized the acyl chloride using oxalyl chloride and DMF, but when I transferred it to THF, it formed a dark, goopy mass that won't dissolve. What went wrong? Answer: You are likely observing the formation of an insoluble Vilsmeier-Haack type complex. While DMF is an excellent catalyst for converting carboxylic acids to acyl chlorides via the Vilsmeier reagent (chloromethyliminium salt)[3], an excess of DMF can react with the newly formed 2,3-dihydro-1-benzofuran-3-carbonyl chloride. This secondary reaction forms a stable, highly polar iminium adduct that is notoriously insoluble in moderately polar solvents like THF, presenting as a dark, goopy mass[4]. Causality: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic acyl chloride. This forms a charged species that drops out of the non-polar/moderately polar organic phase. Always restrict DMF to strictly catalytic amounts (e.g., 0.1 to 1.0 mol%).

Q3: How can I optimize the solvent system to ensure complete solubility for a downstream amidation reaction? Answer: If your downstream application requires a highly concentrated solution, Acetonitrile (MeCN) or anhydrous Toluene are excellent alternatives. Acetonitrile provides a highly polar aprotic environment that stabilizes the transition states of acyl substitution reactions without participating in side reactions (unlike DMF). If you must use DCM or THF, ensure they are freshly distilled over calcium hydride or sodium/benzophenone, respectively, and stored over activated 3Å molecular sieves.

Mechanistic Pathways of Insolubility

G A 2,3-dihydro-1-benzofuran- 3-carbonyl chloride D 2,3-Dihydrobenzofuran- 3-carboxylic acid (Insoluble White Precipitate) A->D Hydrolysis E Vilsmeier-Haack Complex (Insoluble Goopy Mass) A->E Nucleophilic Attack B Trace Water (H2O) B->D C Excess DMF C->E

Mechanistic pathways leading to insoluble byproducts in polar aprotic solvents.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Anhydrous In-Situ Generation and Dissolution

Objective: Generate and dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride without isolation to prevent atmospheric degradation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen or Argon.

  • Reagent Loading: Add 2,3-dihydrobenzofuran-3-carboxylic acid (1.0 equiv) and suspend in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add exactly 1-2 drops of anhydrous DMF (approx. 0.05 equiv) via a micro-syringe. Crucial Step: Exceeding this amount will cause the Vilsmeier complex precipitation discussed above.

  • Activation: Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Observe gas evolution (CO, CO₂, HCl).

  • Solubilization: Stir at room temperature for 2 hours. The cloudy suspension will become a clear, homogeneous solution as the insoluble acid converts to the highly soluble acyl chloride.

  • Concentration: Remove excess oxalyl chloride and DCM under a stream of nitrogen (do not expose to atmospheric moisture).

  • Re-dissolution: Immediately reconstitute the resulting residue in anhydrous THF or Acetonitrile for the next step.

Protocol 2: Self-Validating Solubility Check

Objective: Confirm the chemical integrity of the dissolved acyl chloride before proceeding to expensive downstream coupling steps.

  • Withdraw a 50 µL aliquot of the acyl chloride solution.

  • Quench immediately into 1 mL of anhydrous methanol containing 10 µL of triethylamine.

  • Analyze via TLC or LC-MS.

    • Validation: A single peak/spot corresponding to methyl 2,3-dihydro-1-benzofuran-3-carboxylate confirms that the acyl chloride was fully soluble, intact, and reactive.

    • Failure Mode: If the free acid is detected, your primary solution has been compromised by moisture and the observed "insolubility" is due to hydrolysis.

Diagnostic Workflow

G Start Solubility Issue Detected Q1 Is the precipitate white and crystalline? Start->Q1 Q2 Is the precipitate a dark/yellow goopy mass? Start->Q2 Sol1 Root Cause: Moisture. Action: Use anhydrous solvents. Q1->Sol1 Yes Sol2 Root Cause: DMF side-reaction. Action: Reduce DMF to <1%. Q2->Sol2 Yes

Diagnostic workflow for resolving acyl chloride solubility issues.

References
  • Acyl chloride - Wikipedia Source: Wikipedia URL:[Link]

  • Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]

  • Synthesizing acyl chloride Source: Reddit (r/Chempros) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride Hydrolysis

Welcome to the Technical Support Center for acyl chloride handling and optimization. This guide is specifically engineered for researchers and drug development professionals struggling with the rapid degradation (hydroly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for acyl chloride handling and optimization. This guide is specifically engineered for researchers and drug development professionals struggling with the rapid degradation (hydrolysis) of 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS 1343949-08-5)[1] during post-reaction workup.

Below, you will find a mechanistic breakdown of the issue, a decision-making workflow, quantitative data on workup strategies, and self-validating experimental protocols designed to maximize your isolated yield.

Workflow: Non-Aqueous Workup Strategies

WorkupStrategy A 2,3-Dihydrobenzofuran- 3-carboxylic acid B Chlorination (Oxalyl Chloride / DMF) A->B C Crude Acyl Chloride Reaction Mixture B->C D Workup Decision C->D E Azeotropic Drying (Toluene Co-evaporation) D->E Isolation Needed F Telescoping (Direct Next-Step Use) D->F Direct Coupling G Aqueous Quench (HYDROLYSIS - AVOID) D->G Unintended Moisture

Workflow for 2,3-dihydro-1-benzofuran-3-carbonyl chloride synthesis avoiding aqueous hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why does 2,3-dihydro-1-benzofuran-3-carbonyl chloride hydrolyze so rapidly during standard workups? A: The causality lies in the extreme electrophilicity of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which pull electron density away from the carbon, leaving it highly δ+ (electron-deficient)[2]. Because the C-Cl bond is relatively weak in this highly polarized state, any ambient water acts as a strong nucleophile, rapidly attacking the carbonyl carbon to displace the chloride ion. This exothermic reaction generates corrosive HCl gas and reverts your product back to the starting material: 2,3-dihydrobenzofuran-3-carboxylic acid (CAS 39891-55-9)[3].

Q2: I ran a TLC to check my reaction progress, but it only shows starting material. Did the reaction fail? A: Not necessarily. Silica gel used in Thin Layer Chromatography (TLC) is slightly acidic and highly hygroscopic. If you spot a highly reactive acyl chloride directly onto a silica plate and expose it to ambient air, the silica-bound water will hydrolyze the acyl chloride back to the carboxylic acid before the solvent even travels up the plate[4]. Self-Validating Solution: To accurately monitor the reaction, you must perform an in situ derivatization. Quench a 10 µL aliquot of your reaction mixture into 100 µL of anhydrous methanol or benzylamine[5]. This instantly converts the acyl chloride into a stable methyl ester or benzylamide, which can then be safely analyzed via TLC or LC-MS.

Q3: If I cannot use aqueous washes (like NaHCO3​ ) to remove excess acid and chlorinating agents, how do I purify the product? A: You must rely on physical separation driven by volatility. When using oxalyl chloride or thionyl chloride ( SOCl2​ ), the byproducts are gaseous ( CO , CO2​ , SO2​ , HCl )[6]. Excess chlorinating agent can be removed under reduced pressure. To ensure complete removal of residual HCl and SOCl2​ /oxalyl chloride without water, perform an azeotropic co-evaporation using anhydrous toluene. Toluene forms an azeotrope with these impurities, sweeping them out of the flask under vacuum and leaving the pure acyl chloride behind[5].

Q4: What is "telescoping," and why is it recommended for this compound? A: Telescoping is the practice of utilizing a crude, unpurified intermediate directly in the subsequent reaction step without isolation. Because 2,3-dihydro-1-benzofuran-3-carbonyl chloride is highly sensitive to atmospheric moisture, leaving it in a flask or attempting to store it increases the risk of degradation. By evaporating the reaction solvent and immediately re-dissolving the crude residue in an anhydrous solvent containing your target amine/alcohol and a non-nucleophilic base (e.g., DIPEA), you bypass the isolation phase entirely, maximizing your yield[4].

Quantitative Comparison of Workup Strategies

To guide your experimental design, the following table summarizes the expected outcomes of various workup methodologies applied to sensitive acyl chlorides.

Workup MethodYield of Next Step (%)Hydrolysis (%)Time Required (hrs)Scalability
Aqueous Quench (Standard) < 20%> 80%1.0Poor
Vacuum Concentration (Neat) 65 - 75%10 - 15%2.0Moderate
Azeotropic Co-evaporation (Toluene) 85 - 95%< 5%1.5Excellent
Telescoped Reaction (In-situ) 90 - 98%< 2%0.5Excellent

Step-by-Step Experimental Protocols

Protocol A: Azeotropic Non-Aqueous Workup (For Isolation)

Use this protocol if you must isolate the acyl chloride for characterization or delayed use.

  • Preparation: Oven-dry all glassware at >120°C for at least 4 hours. Assemble the apparatus while hot and cool under a continuous stream of dry Argon or Nitrogen[7].

  • Reaction: Dissolve 2,3-dihydrobenzofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Activation: Cool the mixture to 0°C. Dropwise, add oxalyl chloride (1.2 eq). Mechanistic Note: Oxalyl chloride is preferred over thionyl chloride here as it reacts efficiently at room temperature, avoiding thermal degradation of the benzofuran ring.

  • Maturation: Allow the reaction to warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • Validation: Remove a 10 µL aliquot, quench into 100 µL of benzylamine, and analyze via TLC to confirm the disappearance of the starting carboxylic acid[5].

  • Concentration: Transfer the flask to a rotary evaporator. Evaporate the DCM and excess oxalyl chloride under reduced pressure (bath temperature < 30°C)[8].

  • Co-evaporation (The Critical Step): Add 10 mL of anhydrous toluene to the crude residue. Re-evaporate under reduced pressure. Repeat this toluene addition and evaporation step twice. This sweeps away residual HCl and unreacted oxalyl chloride.

  • Storage: Flush the flask with Argon, seal tightly, and store at -20°C.

Protocol B: Telescoped Amidation (Recommended)

Use this protocol to directly convert the acyl chloride into a stable amide.

  • Formation: Follow Steps 1 through 6 from Protocol A to generate the crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

  • Solvent Swap: Instead of isolating, immediately dissolve the crude acyl chloride film in anhydrous tetrahydrofuran (THF) or DCM.

  • Coupling: In a separate flame-dried flask, prepare a solution of your target amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous THF. Cool to 0°C.

  • Addition: Slowly transfer the acyl chloride solution dropwise into the amine solution. The DIPEA will act as a proton scavenger to neutralize the HCl generated during the coupling[9].

  • Standard Workup: Because the resulting amide is stable to water, you may now safely perform a standard aqueous workup (e.g., washing with 1M HCl, saturated NaHCO3​ , and brine) to isolate your final product[8].

References

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Available at: [Link]

  • Save My Exams. "Relative Ease of Hydrolysis (Cambridge A Level Chemistry)." Save My Exams. Available at:[Link]

  • Reddit r/Chempros. "Synthesis of Acyl Chlorides with Thionyl Chloride." Reddit. Available at:[Link]

  • LibreTexts Chemistry. "Acid Halide Chemistry." LibreTexts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Benzofuran-2-carbonyl Chloride and its Dihydro Analogue

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the realm of heterocyclic chemistry and drug discovery, benzofuran scaffolds are privileged structures, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the realm of heterocyclic chemistry and drug discovery, benzofuran scaffolds are privileged structures, serving as the core of numerous biologically active compounds. The functionalization of these scaffolds often proceeds through the use of reactive intermediates, among which acyl chlorides are paramount for forging new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: the aromatic benzofuran-2-carbonyl chloride and its saturated counterpart, 2,3-dihydro-1-benzofuran-3-carbonyl chloride .

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, and predicting the outcomes of synthetic campaigns in medicinal chemistry and materials science. This document, grounded in established chemical principles and supported by experimental evidence, will explore the structural, electronic, and steric factors that govern the electrophilicity of these two reagents.

Structural and Electronic Foundations of Reactivity

At first glance, the two molecules appear structurally similar. However, the presence of a double bond within the furan ring of benzofuran-2-carbonyl chloride introduces profound electronic differences that dictate their chemical behavior.

  • Benzofuran-2-carbonyl chloride: This molecule is an aromatic system. The furan ring participates in resonance with the fused benzene ring, creating a delocalized π-electron system. The carbonyl group at the 2-position is directly conjugated with this aromatic system. This conjugation allows the lone pairs on the furan oxygen to be delocalized into the ring and towards the carbonyl group. This resonance effect donates electron density to the carbonyl carbon, which reduces its electrophilicity. Consequently, it is generally less reactive towards nucleophiles compared to a typical aromatic acyl chloride where such donation is not as pronounced.

  • 2,3-dihydro-1-benzofuran-3-carbonyl chloride: In this "dihydro" analogue, the furan ring is saturated. The absence of the C2-C3 double bond breaks the aromaticity of the heterocyclic ring. The ether oxygen's ability to donate electron density to the carbonyl group is now limited to a through-bond inductive effect (-I effect), which is weaker than the resonance effect. Furthermore, the carbon atom to which the carbonyl is attached is a chiral center. The overall electronic environment of the carbonyl carbon is therefore more electron-deficient, making it a "harder" and more reactive electrophile.

The following diagram illustrates the key electronic differences:

G cluster_0 Benzofuran-2-carbonyl chloride (Aromatic) cluster_1 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (Non-aromatic) BF BF Resonance Resonance delocalization from furan oxygen reduces electrophilicity of the carbonyl carbon. BF->Resonance DHBF DHBF Inductive Limited to inductive effects. Carbonyl carbon is more electron-deficient and thus more reactive. DHBF->Inductive

Figure 1: Electronic differences between the aromatic and dihydro benzofuran acyl chlorides.

Comparative Reactivity in Acylation Reactions

The differing electronic profiles of these two acyl chlorides translate directly into observable differences in their reactivity, particularly in nucleophilic acyl substitution reactions.

Amide Bond Formation

The formation of amides is a cornerstone of pharmaceutical chemistry. When reacting with amines, 2,3-dihydro-1-benzofuran-3-carbonyl chloride is expected to react more readily than its aromatic counterpart. This heightened reactivity means that reactions can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) and may not require the use of strong bases or coupling agents.

ParameterBenzofuran-2-carbonyl chloride2,3-Dihydro-1-benzofuran-3-carbonyl chlorideRationale
Relative Rate SlowerFasterHigher electrophilicity of the carbonyl carbon.
Typical Conditions Room temp to mild heating; often requires a base (e.g., pyridine, Et3N).Can often proceed at 0 °C to room temperature.Lower energy barrier for nucleophilic attack.
Side Reactions Less prone to ring-opening.Potential for side reactions at elevated temperatures.Higher reactivity can sometimes lead to lower selectivity.
Friedel-Crafts Acylation

In Friedel-Crafts acylation reactions, the acyl chloride is activated by a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. While both compounds can undergo this reaction, the stability of the starting material and the intermediate can influence the outcome. The greater stability of the conjugated system in benzofuran-2-carbonyl chloride might require more forcing conditions to achieve the same reaction efficiency as with the dihydro derivative.

Experimental Protocols: A Validated Approach

The following protocols provide standardized procedures for the synthesis of an amide derivative from each acyl chloride, illustrating the practical differences in handling these reagents.

Protocol: Synthesis of N-benzyl-1-benzofuran-2-carboxamide

This protocol describes a typical amidation using the less reactive aromatic acyl chloride.

G Start Start Dissolve 1. Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM (10 mL) in an ice bath. Start->Dissolve Add 2. Slowly add a solution of benzofuran-2-carbonyl chloride (1.1 eq) in DCM (5 mL). Dissolve->Add Stir 3. Allow the reaction to warm to room temperature and stir for 4 hours. Add->Stir Quench 4. Quench with water and extract with DCM. Stir->Quench Wash 5. Wash organic layer with 1M HCl, sat. NaHCO3, and brine. Quench->Wash Dry 6. Dry over Na2SO4, filter, and concentrate in vacuo. Wash->Dry Purify 7. Purify by column chromatography (Hexanes:EtOAc). Dry->Purify End End Purify->End

Figure 2: Workflow for the synthesis of N-benzyl-1-benzofuran-2-carboxamide.

Protocol: Synthesis of N-benzyl-2,3-dihydro-1-benzofuran-3-carboxamide

This protocol highlights the milder conditions suitable for the more reactive dihydro acyl chloride.

G Start Start Dissolve 1. Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in DCM (10 mL) at 0 °C. Start->Dissolve Add 2. Add a solution of 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.05 eq) in DCM (5 mL) dropwise. Dissolve->Add Stir 3. Stir at 0 °C for 1 hour, then at room temperature for 1 hour. Add->Stir Quench 4. Quench with dilute HCl. Stir->Quench Extract 5. Separate layers and extract aqueous phase with DCM. Quench->Extract Wash 6. Combine organic layers and wash with sat. NaHCO3 and brine. Extract->Wash Dry 7. Dry over MgSO4, filter, and concentrate in vacuo. Wash->Dry End End Dry->End

Figure 3: Workflow for the synthesis of N-benzyl-2,3-dihydro-1-benzofuran-3-carboxamide.

The key takeaway from these protocols is the generally shorter reaction time and potentially lower required equivalents of base and acyl chloride for the more reactive dihydro species, reflecting its higher intrinsic electrophilicity.

Conclusion and Practical Recommendations

The choice between benzofuran-2-carbonyl chloride and 2,3-dihydro-1-benzofuran-3-carbonyl chloride should be dictated by the specific synthetic goal and the nature of the nucleophile.

  • Choose 2,3-dihydro-1-benzofuran-3-carbonyl chloride when:

    • High reactivity is desired.

    • Working with weak or sterically hindered nucleophiles.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Choose benzofuran-2-carbonyl chloride when:

    • A more moderate and controlled reaction is needed.

    • The stability of the aromatic system is a key feature of the target molecule.

    • The potential for side reactions with a highly reactive acyl chloride is a concern.

References

  • PubChem - Benzofuran-2-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Journal of Medicinal Chemistry. American Chemical Society. (This journal is a primary source for synthesis protocols involving such scaffolds, though a specific comparative paper may not exist, the principles are demonstrated in numerous articles). [Link]

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride Purity

Introduction: The Analytical Challenge of Reactive Intermediates 2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a highly reactive acyl chloride utilized as a critical building block in pharmaceutical synthesis. Determin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Reactive Intermediates

2,3-Dihydro-1-benzofuran-3-carbonyl chloride is a highly reactive acyl chloride utilized as a critical building block in pharmaceutical synthesis. Determining the precise purity of this intermediate is essential, as impurities directly impact downstream reaction yields and the impurity profile of the final Active Pharmaceutical Ingredient (API).

However, analyzing acyl chlorides presents a unique analytical dilemma. The carbonyl carbon is highly electrophilic, making it exceptionally prone to nucleophilic attack. When exposed to the aqueous mobile phases typical of standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the compound undergoes rapid on-column hydrolysis, converting into 2,3-dihydro-1-benzofuran-3-carboxylic acid and releasing hydrochloric acid [2]. This degradation manifests chromatographically as split peaks, severe tailing, shifting retention times, and poor mass balance, rendering direct purity determination impossible.

To achieve reliable, ICH Q2(R2)-compliant method validation, the analytical strategy must either completely exclude moisture or chemically stabilize the reactive moiety prior to analysis [1].

Method Comparison: Direct vs. Normal-Phase vs. Derivatization

As a Senior Application Scientist, selecting the correct analytical methodology requires understanding the chemical causality behind the chromatographic behavior. Below is an objective comparison of three primary approaches for analyzing 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

Approach A: Direct RP-HPLC (The Naive Method)
  • Mechanism: Injects the acyl chloride directly into an aqueous/organic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Causality of Failure: Water acts as a nucleophile, hydrolyzing the acyl chloride during the run. Because this reaction occurs dynamically as the analyte travels through the column, it results in a smeared, unquantifiable peak.

  • Verdict: Unsuitable for validation.

Approach B: Normal-Phase HPLC (NP-HPLC)
  • Mechanism: Utilizes strictly anhydrous organic mobile phases (e.g., Hexane/Isopropanol) and a silica-based stationary phase.

  • Causality of Performance: By removing water, hydrolysis is prevented. However, bare silica columns are highly sensitive to trace moisture absorbed from the atmosphere, leading to shifting retention times and poor day-to-day reproducibility.

  • Verdict: Partially successful, but lacks the robustness required for routine Quality Control (QC).

Approach C: Pre-Column Derivatization RP-HPLC (The Gold Standard)
  • Mechanism: Deliberately reacts the acyl chloride with an excess of a nucleophile (e.g., anhydrous methanol or diethylamine) prior to injection, quantitatively converting it into a highly stable methyl ester or amide [3].

  • Causality of Success: The resulting derivative is chemically inert to aqueous mobile phases. This allows the use of highly reproducible, standard C18 RP-HPLC conditions, yielding sharp peaks and excellent baseline resolution.

  • Verdict: Highly recommended. Forms a self-validating system capable of passing all ICH Q2(R2) criteria.

MethodSelection Start Acyl Chloride Sample (Highly Reactive) Direct Direct RP-HPLC (Aqueous Mobile Phase) Start->Direct Aqueous Deriv Pre-Column Derivatization (e.g., Methanol/Amine) Start->Deriv Quenching NP Normal-Phase HPLC (Anhydrous) Start->NP Organic Only Hydrolysis Rapid Hydrolysis Formation of Carboxylic Acid Direct->Hydrolysis Stable Stable Ester/Amide Formation Deriv->Stable Moisture Moisture Sensitive Poor Reproducibility NP->Moisture Result1 Failed Validation (Split Peaks, Low Recovery) Hydrolysis->Result1 Result2 Successful Validation (ICH Q2(R2) Compliant) Stable->Result2 Result3 Partial Success (High Maintenance) Moisture->Result3

Logic tree for acyl chloride HPLC method selection.

Quantitative Data Presentation: Method Performance

The following table summarizes the experimental validation data comparing the three methodologies against ICH Q2(R2) acceptance criteria [1].

Validation ParameterAcceptance Criteria (ICH Q2)Direct RP-HPLCNormal-Phase HPLCDerivatization RP-HPLC
Specificity Baseline resolution ( Rs​>1.5 )Fails (Co-elution with acid)Marginal ( Rs​≈1.2 )Passes ( Rs​>2.5 )
Linearity ( R2 ) ≥0.999 0.885 (Non-linear)0.9920.9998
Precision (%RSD) ≤2.0% (n=6)14.5%3.8%0.6%
Accuracy (Recovery) 98.0%−102.0% 65.4% (Due to degradation)96.5%99.8%
Solution Stability Stable for ≥24 hours <5 minutes ≈4 hours >48 hours

Experimental Protocol: Self-Validating Derivatization Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating an acid scavenger (pyridine), we drive the derivatization reaction to absolute completion, preventing any residual acyl chloride from skewing the purity calculation.

Step 1: Sample Derivatization (Methyl Ester Formation)
  • Preparation: Accurately weigh approximately 20.0 mg of 2,3-dihydro-1-benzofuran-3-carbonyl chloride into a dry, inert 20 mL volumetric flask.

  • Solubilization: Dissolve the sample in 2.0 mL of anhydrous dichloromethane (DCM).

  • Reaction: Add 1.0 mL of anhydrous methanol and 20 µL of anhydrous pyridine. Scientific rationale: Methanol acts as the nucleophile to form the stable methyl ester. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed side reactions and driving the equilibrium to 100% conversion.

  • Incubation: Vortex gently and allow the solution to stand at room temperature for 15 minutes.

  • Dilution: Dilute to the 20 mL mark with HPLC-grade acetonitrile and mix well. This is your Working Sample Solution.

Step 2: Chromatographic Conditions
  • System: HPLC equipped with a Quaternary Pump, Column Oven, and Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 12 min: Linear gradient to 85% B

    • 12 - 15 min: Hold at 85% B

    • 15 - 15.1 min: Return to 20% B

    • 15.1 - 20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (extracted from DAD).

  • Injection Volume: 5 µL.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity Check: Inject a blank (DCM + Methanol + Pyridine diluted in Acetonitrile) to ensure no derivatization reagents co-elute with the target methyl ester peak.

  • Linearity: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target assay concentration. Plot peak area vs. concentration.

  • Precision: Perform six replicate injections of the 100% target concentration solution. Calculate the %RSD of the peak areas.

ValidationWorkflow DerivStep 1. Derivatization (Sample + Anhydrous MeOH) Spec 2. Specificity (Blank, Impurity Spiking) DerivStep->Spec LinRange 3. Linearity & Range (LOQ to 120% Target) Spec->LinRange AccPrec 4. Accuracy & Precision (Recovery & Repeatability) LinRange->AccPrec Robust 5. Robustness (Flow, Temp, pH Variations) AccPrec->Robust Report 6. Method Validation Report (ICH Q2(R2) Compliant) Robust->Report

Step-by-step ICH Q2(R2) validation workflow for derivatized acyl chlorides.

Conclusion

Attempting to analyze highly reactive intermediates like 2,3-dihydro-1-benzofuran-3-carbonyl chloride via direct RP-HPLC fundamentally violates the chemical realities of the molecule, leading to guaranteed validation failure. By implementing a pre-column derivatization strategy, analysts can leverage the robustness of standard RP-HPLC while completely mitigating the risk of on-column hydrolysis. This approach not only ensures compliance with stringent ICH Q2(R2) guidelines but also provides the high-fidelity purity data required for successful downstream pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

Validation

Optimization of Amide Bond Formation: Coupling Strategies for 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

As a building block in medicinal chemistry, 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS 1343949-08-5) presents a unique set of synthetic challenges[1]. While it is frequently utilized in the synthesis of analgesic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a building block in medicinal chemistry, 2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS 1343949-08-5) presents a unique set of synthetic challenges[1]. While it is frequently utilized in the synthesis of analgesic agents and melatonin receptor analogs (2)[2], handling this specific substrate requires a departure from standard peptide coupling logic.

Because the substrate is an acid chloride, the carboxylic acid is already highly activated. Traditional peptide coupling reagents (such as HATU, EDC, or PyBOP) are redundant. However, the true challenge lies in the C3 stereocenter . The α -proton adjacent to the highly electron-withdrawing acid chloride group is remarkably acidic. When exposed to standard basic amidation conditions, this proton is easily abstracted, leading to rapid racemization. Therefore, the "coupling reagents" evaluated in this guide are the nucleophilic catalysts and additives used to suppress epimerization while driving the reaction to completion.

Mechanistic Causality: The Racemization Trap

To understand why standard base-mediated coupling fails for chiral 2,3-dihydro-1-benzofuran-3-carbonyl chloride, we must examine the causality of the reaction pathways (3)[4].

  • The Ketene Pathway (Loss of Stereochemistry): When a strong, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added to the acid chloride, the base abstracts the α -proton faster than the amine nucleophile can attack the carbonyl carbon. This elimination of HCl forms a planar, achiral ketene intermediate . Subsequent addition of the amine to the ketene yields a racemic amide product.

  • The Active Ester Pathway (Stereoretention): To bypass ketene formation, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are introduced. HOBt, for instance, rapidly attacks the acid chloride to form an OBt active ester in situ. This active ester is highly reactive toward amines but significantly less prone to α -proton abstraction, thereby preserving the stereochemical integrity of the C3 position (5)[5].

G Substrate 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride (Chiral Acid Chloride) Base Pathway A: Strong Base (e.g., TEA, DIPEA) Substrate->Base Direct Aminolysis Additive Pathway B: HOBt Additive + Mild Base Substrate->Additive In situ Activation Ketene Ketene Intermediate (Planar, Achiral) Base->Ketene α-Proton Abstraction Racemized Racemized Amide Product (Low Enantiomeric Excess) Ketene->Racemized Amine Addition ActiveEster OBt Active Ester (Configuration Retained) Additive->ActiveEster Fast Substitution ChiralAmide Chiral Amide Product (High Enantiomeric Excess) ActiveEster->ChiralAmide Amine Addition

Reaction pathways for 2,3-dihydro-1-benzofuran-3-carbonyl chloride amidation.

Comparison of Amidation Strategies

The table below synthesizes experimental performance data comparing three distinct catalytic/additive strategies for the amidation of chiral 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

StrategyReagents UsedPrimary Activation MechanismYield (%)Enantiomeric Excess (ee %)Reaction Time
Base-Only DIPEA (2.0 eq)Direct Aminolysis75 - 80%< 20% (High Racemization)2 - 4 h
DMAP-Catalyzed DIPEA (1.5 eq), DMAP (0.1 eq)Acylpyridinium Intermediate85 - 90%40 - 60% (Moderate)1 h
HOBt-Mediated DIPEA (1.1 eq), HOBt (1.05 eq)OBt Active Ester> 90%> 95% (Stereoretention)1 - 2 h

Data Analysis & Insights:

  • Base-Only: Relying solely on DIPEA results in near-complete racemization due to the unchecked formation of the ketene intermediate.

  • DMAP-Catalyzed: While DMAP aggressively accelerates the reaction via a highly reactive acylpyridinium ion (6)[6], it also increases the acidity of the α -proton, leading to moderate epimerization.

  • HOBt-Mediated: The addition of HOBt (or its modern alternative, OxymaPure) is the optimal choice. It provides the perfect balance of high electrophilicity and stereochemical stability (7)[7].

Experimental Protocol: HOBt-Mediated Stereoretentive Amidation

To ensure maximum yield and stereoretention, the reaction must be treated as a two-step, one-pot process: in situ active ester formation followed by aminolysis. This protocol is self-validating; the low temperature and strict order of addition prevent the base from interacting with the naked acid chloride.

Materials Required:

  • 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt, anhydrous) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2,3-dihydro-1-benzofuran-3-carbonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in an oven-dried flask under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Active Ester Generation (Critical Step): Add anhydrous HOBt (1.05 eq) to the stirring solution. Wait 2 minutes for partial dissolution, then add DIPEA (1.1 eq) dropwise over 5 minutes.

    • Causality Check: Adding HOBt before the base ensures that as soon as DIPEA acts as an acid scavenger, HOBt immediately traps the acyl cation, preventing ketene formation.

  • Incubation: Stir the mixture at 0 °C for 15 minutes to ensure complete conversion to the OBt active ester.

  • Aminolysis: Dissolve the target amine (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction via LC-MS or TLC until the OBt ester intermediate is fully consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl . Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove HOBt), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • 10xchem.com - 1343949-08-5 | 2,3-dihydro-1-benzofuran-3-carbonyl chloride. 1

  • Organic Syntheses - Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. 2

  • ACS Publications (Organic Process Research & Development) - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. 3

  • NIH PubMed Central - Proximity-driven acceleration of challenging solid-phase peptide couplings. 6

  • ACS Publications (Organic Process Research & Development) - Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.7

  • Taylor & Francis (Synthetic Communications) - HOBt·DCHA-Mediated Synthesis of Sterically Hindered Peptides employing Fmoc-Amino Acid Chlorides in Both Solution-Phase and Solid Phase Methods. 5

Sources

Comparative

GC-MS Validation Strategies for the Synthesis of 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride: A Comparative Guide

Introduction The synthesis of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is a critical transformation in the development of various pharmaceutical intermediates. However, acyl chlorides are notoriously highly reactive,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is a critical transformation in the development of various pharmaceutical intermediates. However, acyl chlorides are notoriously highly reactive, thermally labile, and susceptible to rapid hydrolysis upon exposure to ambient moisture[1]. These properties present significant challenges not only during synthesis but also during analytical validation. Direct injection of acyl chlorides into a Gas Chromatography-Mass Spectrometry (GC-MS) system frequently results in column degradation, active site interactions, and erroneous quantification[1][2].

This guide objectively compares two common chlorinating agents for the synthesis of 2,3-dihydro-1-benzofuran-3-carbonyl chloride and evaluates direct vs. derivatized GC-MS analytical workflows. By establishing a self-validating derivatization protocol, researchers can ensure high scientific integrity and reproducible data.

Synthesis Optimization: Thionyl Chloride vs. Oxalyl Chloride

The conversion of 2,3-dihydro-1-benzofuran-3-carboxylic acid to its corresponding acyl chloride requires a reagent that maximizes yield while minimizing ring-opening or degradation side-reactions.

Thionyl Chloride (SOCl₂):

  • Mechanism: Forms a chlorosulfite intermediate, which decomposes into the acyl chloride, SO₂, and HCl.

  • Drawbacks: Often requires reflux conditions (70–80 °C). The elevated temperature combined with the acidic environment can lead to partial cleavage of the delicate dihydrobenzofuran ether linkage, reducing overall purity.

Oxalyl Chloride ((COCl)₂) with DMF Catalyst (Recommended):

  • Mechanism (Causality): The addition of catalytic N,N-dimethylformamide (DMF) to oxalyl chloride generates a highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate rapidly reacts with the carboxylic acid at room temperature or lower (0–20 °C).

  • Advantages: The mild conditions prevent thermal degradation of the benzofuran core. The byproducts (CO, CO₂, and HCl) are gaseous and easily removed under reduced pressure, leaving a clean crude product suitable for immediate downstream application or analysis.

Table 1: Comparative Performance of Chlorinating Agents
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride + DMF
Reaction Temperature 70 °C (Reflux)0 °C to 20 °C
Reaction Time 4 - 6 hours1 - 2 hours
Byproducts SO₂, HClCO, CO₂, HCl
Crude Purity (GC-MS) ~82%>95%
Benzofuran Ring Stability Moderate (some ring opening)Excellent

GC-MS Validation: The Necessity of Derivatization

To accurately determine the conversion rate and purity of the synthesized 2,3-dihydro-1-benzofuran-3-carbonyl chloride, GC-MS is the gold standard due to its superior sensitivity and structural elucidation capabilities[1].

The Causality of Analytical Failure in Direct Injection: Injecting the raw acyl chloride directly into the GC inlet exposes the analyte to high temperatures (e.g., 250 °C) and potential trace moisture in the carrier gas or active silanol sites on the column. This leads to in-situ hydrolysis (reverting to the carboxylic acid) or irreversible binding to the column matrix, manifesting as peak tailing, variable retention times, and artificially low recovery rates[2][3].

The Self-Validating Derivatization System: To circumvent these issues, an in situ methanolysis derivatization is employed. By quenching a precise aliquot of the reaction mixture in anhydrous methanol, the acyl chloride is quantitatively and instantaneously converted into methyl 2,3-dihydro-1-benzofuran-3-carboxylate[1][4].

  • Why this is self-validating: The reaction with methanol is orders of magnitude faster than ambient hydrolysis. By incorporating an inert internal standard (IS) into the quenching solution, any deviation in the injection volume or MS detector response is normalized. If the IS peak area remains constant while the methyl ester peak area stabilizes across sequential injections, the system validates its own completeness of derivatization and sample stability.

Experimental Workflows and Logical Relationships

GCMS_Workflow Start 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride Direct Direct GC-MS Injection (Avoid) Start->Direct Deriv Methanolysis Derivatization (Anhydrous MeOH) Start->Deriv Degradation Thermal Lability & Column Degradation Direct->Degradation Stable Stable Methyl Ester Formation Deriv->Stable Result1 Inaccurate Quantification & Poor Reproducibility Degradation->Result1 Result2 Accurate GC-MS Validation & High Sensitivity Stable->Result2

GC-MS Analytical Workflow: Direct Injection vs. Methanolysis Derivatization.

Detailed Experimental Protocols

Protocol A: Synthesis via Oxalyl Chloride
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Reagent Loading: Dissolve 1.0 g (6.1 mmol) of 2,3-dihydro-1-benzofuran-3-carboxylic acid in 15 mL of anhydrous dichloromethane (DCM). Add 10 µL of anhydrous DMF as a catalyst.

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add oxalyl chloride (0.63 mL, 7.3 mmol, 1.2 eq) dropwise over 15 minutes. Observe the evolution of gas (CO/CO₂).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3-dihydro-1-benzofuran-3-carbonyl chloride as a pale yellow oil.

Protocol B: Methanolysis Derivatization for GC-MS
  • Quenching Solution: Prepare a solution of anhydrous methanol containing 50 µg/mL of methyl heptanoate (Internal Standard).

  • Sampling: Carefully withdraw a 10 µL aliquot of the crude acyl chloride (or reaction mixture).

  • Derivatization: Immediately inject the aliquot into a 2 mL GC vial containing 990 µL of the quenching solution[1].

  • Homogenization: Vortex the vial vigorously for 30 seconds to ensure complete conversion to the methyl ester. Allow it to sit for 5 minutes at room temperature prior to analysis.

Protocol C: GC-MS Acquisition Parameters
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[1].

  • Injector Temperature: 250 °C.

  • Injection Mode: Split mode (10:1 ratio), 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C (hold for 2 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 280 °C for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV; scan range m/z 50–350.

Table 2: GC-MS Method Comparison (Direct vs. Derivatized)
Analytical MetricDirect Injection (Acyl Chloride)Derivatized (Methyl Ester)
Peak Shape Severe tailingSharp, symmetrical
Retention Time RSD > 5.0%< 0.5%
Limit of Quantitation (LOQ) ~50 µg/mL (poor S/N)< 1 µg/mL
Column Lifespan Impact High degradation rateNegligible

Conclusion

The synthesis of 2,3-dihydro-1-benzofuran-3-carbonyl chloride is most efficiently achieved using oxalyl chloride and a DMF catalyst, preserving the integrity of the benzofuran ring. For analytical validation, direct GC-MS analysis is fundamentally flawed due to the inherent reactivity of acyl chlorides. Implementing a self-validating methanolysis derivatization protocol ensures that researchers obtain accurate, reproducible, and highly sensitive quantitative data, safeguarding the scientific integrity of the drug development workflow.

Sources

Validation

Benchmarking reaction kinetics of 2,3-dihydro-1-benzofuran-3-carbonyl chloride

The precise control of acylation chemistry is a cornerstone of modern pharmaceutical synthesis. For researchers developing complex heterocycles—such as TRPM3 receptor antagonists for pain management[1]—the selection of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The precise control of acylation chemistry is a cornerstone of modern pharmaceutical synthesis. For researchers developing complex heterocycles—such as TRPM3 receptor antagonists for pain management[1]—the selection of the correct acylating agent dictates both reaction yield and impurity profiles.

2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS 1343949-08-5)[2] is a highly specialized building block. Unlike standard aromatic acyl chlorides, its unique structural saturation at the 2,3-position fundamentally alters its kinetic behavior. This guide provides an objective, data-driven benchmark of its reaction kinetics against common aromatic alternatives, equipping drug development professionals with the mechanistic insights needed to optimize synthetic routes.

Mechanistic Causality: The Impact of sp³ Hybridization

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a strict hierarchy governed by the electronic and steric environment of the carbonyl carbon[3].

To understand why 2,3-dihydro-1-benzofuran-3-carbonyl chloride behaves differently than its fully unsaturated counterpart (1-benzofuran-3-carbonyl chloride) or the baseline standard (benzoyl chloride), we must examine the hybridization of the adjacent alpha-carbon (C3).

In fully aromatic or heteroaromatic acyl chlorides, the carbonyl carbon is conjugated with the sp²-hybridized ring system. This allows for resonance stabilization, which delocalizes electron density into the carbonyl group, reducing its electrophilicity. However, in 2,3-dihydro-1-benzofuran-3-carbonyl chloride, the C3 carbon is sp³-hybridized. This saturation breaks the extended conjugation. Without resonance stabilization from the benzofuran core, the carbonyl carbon becomes highly electropositive. Consequently, it exhibits rapid nucleophilic attack kinetics but suffers from a heightened susceptibility to parasitic hydrolysis.

Mechanism RCOCl Acyl Chloride (Electrophile) Tetra Tetrahedral Intermediate RCOCl->Tetra Attack Amine Amine (Nucleophile) Amine->Tetra Amide Amide Product Tetra->Amide Elimination HCl HCl Byproduct (Scavenged) Tetra->HCl

Caption: Nucleophilic acyl substitution mechanism for amidation of acyl chlorides.

Analytical Strategy: Overcoming Offline Measurement Artifacts

Traditional offline chromatographic techniques (like HPLC) are fundamentally flawed for benchmarking highly reactive acyl chlorides. The silica stationary phase and aqueous mobile phases frequently induce decomposition during the run, skewing kinetic data and creating false impurity profiles[4].

To ensure absolute scientific integrity, our benchmarking relies on in situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) . By directly monitoring the reaction vessel, we can track the disappearance of the acid chloride C=O stretch and the appearance of the amide C=O stretch in real-time[4]. This provides immediate, artifact-free feedback regarding the stability of the intermediate and the exact rate of conversion.

G A Substrate Selection B 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride (Aliphatic sp3) A->B C 1-Benzofuran-3-carbonyl chloride (Heteroaromatic sp2) A->C D Benzoyl Chloride (Aromatic sp2) A->D E In Situ FTIR (ReactIR) Monitoring Real-time C=O stretch tracking B->E C->E D->E F Amidation Kinetics (Nucleophilic Acyl Substitution) E->F Amine Addition G Hydrolysis Stability (Aqueous Degradation) E->G Water Addition

Caption: Workflow for real-time kinetic benchmarking of acyl chlorides via in situ FTIR.

Quantitative Benchmarking Data

The following table summarizes the kinetic performance of 2,3-dihydro-1-benzofuran-3-carbonyl chloride against its aromatic counterparts. Amidation was conducted using benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous THF at 25°C. Hydrolysis was measured in a pH 7.0 aqueous buffer.

Acyl Chloride SubstrateCα HybridizationAmidation t1/2​ (sec)Relative Rate ( krel​ )Hydrolysis t1/2​ (pH 7.0)Primary Synthetic Utility
2,3-Dihydro-1-benzofuran-3-carbonyl chloride sp³ (Aliphatic)< 1514.22.4 minutesRapid coupling with sterically hindered or weak nucleophiles.
1-Benzofuran-3-carbonyl chloride sp² (Heteroaromatic)1851.148 minutesStandard acylation requiring moderate bench stability.
Benzoyl Chloride (Baseline)sp² (Aromatic)2101.0> 60 minutesRobust, highly stable reagent for routine amidation.

Data Interpretation: The lack of resonance stabilization in the dihydro variant results in an amidation rate over 14 times faster than standard benzoyl chloride. However, this extreme electrophilicity severely compromises its aqueous stability, necessitating strict anhydrous handling.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to ensure that the observed kinetic data is a result of the intended reaction, not environmental degradation.

Protocol 1: Real-Time Amidation Kinetics via In Situ FTIR

Purpose: To determine the pseudo-first-order rate constant of amide formation while ruling out background hydrolysis.

  • Probe Insertion & Background: Insert the ReactIR probe into a dry, nitrogen-purged 50 mL jacketed reactor. Add 20 mL of anhydrous THF and collect a solvent background spectrum.

  • Substrate Equilibration (Self-Validation Step): Inject 1.0 mmol of 2,3-dihydro-1-benzofuran-3-carbonyl chloride. Monitor the specific C=O stretch (typically ~1780-1800 cm⁻¹) for exactly 15 minutes. Validation: The peak area must remain constant (± 1%). If the peak degrades, moisture is present in the system, and the run must be aborted[4].

  • Base Addition: Inject 1.1 mmol of triethylamine. Observe for 2 minutes to ensure no unwanted ketene formation or complexation occurs.

  • Nucleophile Injection: Rapidly inject 1.05 mmol of benzylamine.

  • Data Acquisition: Track the exponential decay of the acid chloride C=O stretch and the concurrent rise of the amide C=O stretch (~1650 cm⁻¹) at 1-second intervals until the acid chloride signal plateaus at baseline.

  • Kinetic Calculation: Plot ln([Acyl Chloride]t​/[Acyl Chloride]0​) versus time to extract the rate constant ( kobs​ ).

Protocol 2: Hydrolysis Stability Profiling

Purpose: To map the degradation timeline of the acyl chloride in aqueous environments, establishing safe handling windows[3].

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution strictly calibrated to pH 7.0 at 25°C.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to a wavelength where the resulting carboxylic acid absorbs strongly but the acid chloride does not (or vice versa), establishing a baseline with pure buffer[3].

  • Equilibration (Self-Validation Step): Place the buffer in a thermostatted quartz cuvette and monitor for 5 minutes to ensure zero baseline drift.

  • Injection & Mixing: Inject a micro-aliquot (e.g., 10 µL) of a concentrated acyl chloride stock solution (in anhydrous acetonitrile) into the cuvette. Rapidly invert to mix.

  • Monitoring: Record absorbance continuously. The half-life ( t1/2​ ) is determined at the point where the absorbance change reaches 50% of its final plateau value.

Conclusion & Selection Guide

When designing synthetic routes for complex pharmaceuticals, the choice of acylating agent cannot be arbitrary.

  • Select Benzoyl Chloride or 1-Benzofuran-3-carbonyl chloride when reaction conditions require aqueous biphasic mixtures (e.g., Schotten-Baumann conditions) or when handling time is prolonged.

  • Select 2,3-dihydro-1-benzofuran-3-carbonyl chloride when synthesizing specific saturated heterocycle targets[1], or when forcing an acylation with a highly deactivated or sterically hindered amine. Its sp³-driven electrophilicity will force the reaction to completion rapidly, provided that strict anhydrous protocols (Protocol 1) are rigorously maintained.

Sources

Comparative

Spectroscopic Comparison of 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride and Its Acid Form

Introduction & Mechanistic Context The 2,3-dihydro-1-benzofuran core is a privileged scaffold frequently utilized in the development of novel therapeutics, including pyruvate kinase (PKR) activators and ROMK channel inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The 2,3-dihydro-1-benzofuran core is a privileged scaffold frequently utilized in the development of novel therapeutics, including pyruvate kinase (PKR) activators and ROMK channel inhibitors [1]. Functionalization at the C3 position typically requires the activation of 2,3-dihydro-1-benzofuran-3-carboxylic acid into its corresponding acyl chloride, 2,3-dihydro-1-benzofuran-3-carbonyl chloride .

Causality in Spectroscopic Shifts

Understanding why the spectra change is essential for accurate data interpretation. The transformation from a carboxylic acid to an acyl chloride fundamentally alters the electronic environment of the carbonyl group and the adjacent alpha-carbon (C3).

  • Infrared (IR) Spectroscopy (Inductive vs. Resonance Effects): In the carboxylic acid, the carbonyl (C=O) bond is weakened by hydrogen bonding and the resonance contribution (+R effect) of the hydroxyl oxygen, typically placing the C=O stretch around 1715 cm⁻¹. Upon conversion to the acyl chloride, the highly electronegative chlorine atom exerts a strong inductive pull (-I effect) that dominates over its weak resonance donation. This stiffens the C=O double bond, increasing its force constant and shifting the absorption to a significantly higher frequency (~1795 cm⁻¹) [2]. Furthermore, the broad O-H stretching band (3300–2500 cm⁻¹) is completely eliminated.

  • Nuclear Magnetic Resonance (NMR): The strong electron-withdrawing nature of the -COCl group deshields the adjacent alpha proton (H-3) on the dihydrobenzofuran ring, shifting it downfield in the ¹H NMR spectrum. Conversely, in ¹C NMR, the carbonyl carbon of an acyl chloride paradoxically shifts upfield compared to the parent acid (from ~177 ppm to ~171 ppm). This is due to the complex interplay of paramagnetic shielding tensors unique to the halogen-substituted carbonyl carbon [3].

Quantitative Data Comparison

The table below summarizes the critical diagnostic signals required to definitively distinguish the two compounds.

Spectroscopic TechniqueSignal/Assignment2,3-Dihydro-1-benzofuran-3-carboxylic Acid2,3-Dihydro-1-benzofuran-3-carbonyl Chloride
IR (ATR) O-H Stretch3300–2500 cm⁻¹ (Broad, strong)Absent
C=O Stretch~1715 cm⁻¹ (Strong)~1795 cm⁻¹ (Strong, sharp)
¹H NMR (CDCl₃) -COOH Proton~11.0 ppm (br s, 1H)Absent
H-3 (Alpha proton)~4.3–4.5 ppm (m, 1H)~4.7–4.8 ppm (m, 1H, deshielded)
H-2 (CH₂ protons)~4.7–4.9 ppm (m, 2H)~4.8–5.0 ppm (m, 2H)
¹³C NMR (CDCl₃) C=O Carbon~177.0 ppm~171.0 ppm (upfield shift)
C-3 (Alpha carbon)~48.0 ppm~58.0 ppm (deshielded)

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates internal controls. The primary risk when analyzing acyl chlorides is ambient moisture, which rapidly hydrolyzes the compound back to the starting acid, yielding false negatives.

Step 1: Reaction Setup & Aliquot Sampling
  • Suspend 2,3-dihydro-1-benzofuran-3-carboxylic acid in anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF), followed by the dropwise addition of 1.2 equivalents of oxalyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature until gas evolution (CO, CO₂, HCl) ceases.

  • Extract a 0.1 mL aliquot using a dry, argon-purged syringe.

Step 2: Self-Validating IR Overlay
  • Internal Control: Prior to the reaction, acquire a baseline Attenuated Total Reflectance (ATR) IR spectrum of the dry starting acid.

  • Execution: Evaporate the DCM from the aliquot under a gentle stream of dry nitrogen directly on the ATR crystal. Immediately acquire the spectrum.

  • Validation: Overlay the post-reaction spectrum with the baseline. The reaction is only deemed complete when the 1715 cm⁻¹ peak has quantitatively disappeared and is entirely replaced by the 1795 cm⁻¹ peak, alongside the total loss of the broad O-H band.

Step 3: Anhydrous NMR Acquisition
  • Internal Control: Use strictly anhydrous CDCl₃ stored over activated 4Å molecular sieves. The solvent must contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure chemical shifts are absolute and comparable.

  • Execution: Dissolve the remaining concentrated aliquot in 0.6 mL of the anhydrous CDCl₃. Transfer to an oven-dried NMR tube flushed with argon.

  • Validation: Confirm the disappearance of the broad singlet at ~11.0 ppm and the downfield shift of the H-3 multiplet to ~4.7 ppm. If the ~11.0 ppm peak reappears over time during acquisition, it indicates moisture contamination in the NMR solvent.

Workflow Visualization

The following diagram maps the logical progression and decision gates of the self-validating analytical workflow.

Workflow A 2,3-Dihydro-1-benzofuran- 3-carboxylic Acid B Chlorination Reagent (Oxalyl Chloride + DMF cat.) A->B Anhydrous DCM, 0°C to RT C 2,3-Dihydro-1-benzofuran- 3-carbonyl Chloride B->C Gas Evolution (CO, CO2, HCl) D Self-Validating IR (Overlay Pre/Post Rxn) C->D Aliquot E Self-Validating NMR (Anhydrous CDCl3 + TMS) C->E Aliquot F Decision Gate: Is OH band absent & C=O shifted to ~1795 cm⁻¹? D->F Proceed Proceed to Amidation/ Esterification F->Proceed Yes Resume Resume Reaction/ Add Reagent F->Resume No

Workflow for the synthesis and spectroscopic validation of 2,3-dihydro-1-benzofuran-3-carbonyl chloride.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 562423, 2,3-Dihydrobenzofuran-3-carboxylic acid." PubChem, [Link].

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley, [Link].

Validation

Evaluating Alternatives to 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride in Library Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif prevalent in numerous bioactive natural products and FDA-approved therapeutics. In parallel medicinal chemistry, 2,3-dihydro-1-benzofuran-3-carbonyl chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif prevalent in numerous bioactive natural products and FDA-approved therapeutics. In parallel medicinal chemistry, 2,3-dihydro-1-benzofuran-3-carbonyl chloride has traditionally served as the primary building block for synthesizing diverse carboxamide libraries. However, deploying pre-formed acyl chlorides in high-throughput synthesis (HTS) introduces critical operational bottlenecks that can compromise library integrity.

This guide objectively evaluates modern, scalable alternatives to the pre-formed acyl chloride, providing researchers with field-proven, self-validating protocols designed for automated and parallel library synthesis.

The Mechanistic Limitations of Pre-formed Acyl Chlorides

Acyl chlorides operate via a nucleophilic acyl substitution mechanism, making them highly reactive electrophiles [1]. While this heightened reactivity is advantageous for difficult couplings, 2,3-dihydro-1-benzofuran-3-carbonyl chloride is exceptionally moisture-sensitive. In the ambient humidity of automated liquid handlers, the reagent rapidly hydrolyzes back to 2,3-dihydrobenzofuran-3-carboxylic acid. Furthermore, the generation of corrosive HCl gas during coupling can degrade acid-sensitive functional groups on the amine partners, leading to variable library yields, poor chemoselectivity, and frequent well failures.

Alternative 1: Direct Amide Coupling via 2,3-Dihydrobenzofuran-3-carboxylic Acid

The most robust alternative is bypassing the isolated acyl chloride entirely by utilizing the bench-stable parent carboxylic acid (2,3-dihydrobenzofuran-3-carboxylic acid) paired with modern uronium coupling reagents like HATU.

Causality & Mechanism: HATU, in the presence of a non-nucleophilic base (DIPEA), rapidly converts the carboxylic acid into an OAt (7-azabenzotriazole) active ester in situ. This transient intermediate is sufficiently electrophilic to couple with sterically hindered amines but stable enough to resist rapid hydrolysis in polar aprotic solvents (e.g., DMF) used in library synthesis. This self-validating system ensures that activation only occurs immediately prior to coupling, maximizing atom economy and well-to-well consistency.

Protocol: High-Throughput Amide Coupling (Self-Validating Workflow)
  • Preparation: In a 96-well deep-well reaction block, dispense 2,3-dihydrobenzofuran-3-carboxylic acid (0.1 mmol, 1.0 equiv) dissolved in anhydrous DMF (0.5 mL) into each well.

  • Activation: Add HATU (0.12 mmol, 1.2 equiv) as a standard solution in DMF, followed immediately by DIPEA (0.3 mmol, 3.0 equiv). Agitate the block for 10 minutes at 25 °C to drive complete OAt-ester formation. (Validation: A distinct color change to pale yellow indicates successful active ester formation).

  • Coupling: Dispense the diverse amine library members (0.12 mmol, 1.2 equiv) into their respective wells.

  • Incubation: Seal the block with a pierceable mat and shake at 25 °C for 3 hours.

  • Scavenging & Workup: To remove unreacted starting materials without aqueous extraction, add polymer-supported isocyanate resin (to scavenge excess amine) and polymer-supported carbonate resin (to scavenge excess acid and HOAt). Shake for 2 hours, filter, and concentrate via centrifugal evaporation to yield the library.

AmideSynthesis Start 2,3-Dihydrobenzofuran- 3-carboxylic Acid Path1 SOCl2 / Oxalyl Chloride (Traditional) Start->Path1 Path2 HATU / DIPEA (Coupling Alternative) Start->Path2 AcylCl 2,3-Dihydro-1-benzofuran- 3-carbonyl chloride Path1->AcylCl Product 2,3-Dihydrobenzofuran- 3-carboxamide Library AcylCl->Product Amine Base ActiveEster OAt Active Ester (In Situ) Path2->ActiveEster ActiveEster->Product Amine

Workflow comparison: Traditional acyl chloride vs. in situ coupling activation.

Alternative 2: In Situ Acid Chloride Generation via Ghosez's Reagent

For exceptionally unreactive amines (e.g., electron-deficient anilines) where HATU coupling stalls, generating the acid chloride in situ under strictly neutral conditions is superior to using the commercial pre-formed acyl chloride .

Causality & Mechanism: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts 2,3-dihydrobenzofuran-3-carboxylic acid to the corresponding acyl chloride without generating HCl gas. The byproduct is a neutral isobutyramide, which prevents the degradation of acid-sensitive moieties and eliminates the need for harsh basic scavengers.

Protocol: Neutral In Situ Acylation
  • Dissolve 2,3-dihydrobenzofuran-3-carboxylic acid (0.1 mmol) in anhydrous DCM (0.5 mL).

  • Add Ghosez's reagent (0.11 mmol, 1.1 equiv) dropwise at 0 °C. Stir for 30 minutes. (Validation: The absence of HCl fumes and a clear solution indicates successful neutral activation, verified by rapid LC-MS aliquot).

  • Add the target aniline (0.1 mmol) and pyridine (0.12 mmol). Stir for 2 hours at room temperature.

  • Quench with saturated NaHCO3, separate the organic layer, and concentrate.

Alternative 3: Diversity-Oriented Synthesis (DOS) via C-H Insertion

Rather than relying on a static pre-formed scaffold, advanced library synthesis can construct the dihydrobenzofuran core and the functional handle simultaneously. As demonstrated by Elofsson and colleagues, rhodium-catalyzed intramolecular C-H insertion of aryldiazoacetates provides a highly diastereo- and enantioselective route to cis- and trans-2,3-dihydrobenzofurans [1].

Causality & Mechanism: Utilizing a Rh2(OAc)4 catalyst facilitates the decomposition of the diazo compound into a metal carbenoid. This carbenoid selectively inserts into the adjacent C-H bond, building a topographically distinct 3-carboxy-2,3-dihydrobenzofuran scaffold that can be directly derivatized into amides[1]. This approach expands the 3D chemical space of the library far beyond what flat, commercial building blocks can offer.

DOSPathway Diazo Aryldiazoacetate Precursor RhCat Rh2(OAc)4 Catalyst C-H Insertion Diazo->RhCat CisScaffold cis-2,3-Dihydrobenzofuran Scaffold RhCat->CisScaffold Intramolecular Cyclization Derivatization Amide Derivatization (Library Generation) CisScaffold->Derivatization Final Diverse Lead-like Compounds Derivatization->Final

Diversity-Oriented Synthesis of dihydrobenzofurans via Rh-catalyzed C-H insertion.

Quantitative Data & Performance Comparison

To objectively evaluate these methodologies, experimental data from parallel synthesis runs (n=96 wells per method) utilizing a diverse amine set were aggregated.

MetricPre-formed Acyl ChlorideHATU Coupling (Alt 1)Ghosez's Reagent (Alt 2)Rh-Catalyzed DOS (Alt 3)
Reagent Stability Poor (Moisture Sensitive)Excellent (Bench Stable Acid)Moderate (Moisture Sensitive)Excellent (Stable Precursors)
Average Library Yield 52% (High variance)88% (Consistent)81% (Consistent)74% (Multi-step)
Chemoselectivity Low (Side reactions common)High (Tolerates many FGs)ModerateHigh (Stereocontrolled)
Suitability for HTS LowVery HighHighModerate
Primary Byproducts Corrosive HCl gasSoluble urea derivativesNeutral isobutyramideN2 gas
Conclusion

While 2,3-dihydro-1-benzofuran-3-carbonyl chloride remains a potent electrophile, its inherent instability makes it suboptimal for modern library synthesis. Transitioning to the bench-stable 2,3-dihydrobenzofuran-3-carboxylic acid paired with HATU provides a highly reliable, self-validating workflow. For challenging couplings, in situ generation via Ghosez's reagent offers a neutral workaround, while Rh-catalyzed C-H insertion unlocks novel 3D chemical space for diversity-oriented drug discovery.

References
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Qin, L., Vo, D.-D., Nakhai, A., Andersson, C. D., & Elofsson, M. ACS Combinatorial Science, 2017. URL:[Link]

  • Synthesis of Acyl Chlorides. Organic Chemistry Portal. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydro-1-benzofuran-3-carbonyl chloride proper disposal procedures

2,3-Dihydro-1-benzofuran-3-carbonyl chloride: Advanced Quenching and Disposal Protocols As a Senior Application Scientist, I frequently encounter challenges in scaling up drug development workflows involving highly react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2,3-Dihydro-1-benzofuran-3-carbonyl chloride: Advanced Quenching and Disposal Protocols

As a Senior Application Scientist, I frequently encounter challenges in scaling up drug development workflows involving highly reactive acyl chlorides. 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS: 1343949-08-5) is a critical building block in medicinal chemistry, particularly for synthesizing benzofuran-derived therapeutics. However, its acyl chloride functional group makes it violently reactive toward nucleophiles, including ambient moisture. Improper disposal can lead to runaway exothermic reactions, the rapid evolution of corrosive hydrogen chloride (HCl) gas, and severe laboratory hazards.

This guide provides a self-validating, step-by-step methodology for the safe quenching and disposal of 2,3-dihydro-1-benzofuran-3-carbonyl chloride, grounded in established chemical safety principles and thermodynamic control.

Chemical Reactivity & Hazard Profile

Before executing any disposal protocol, we must understand the thermodynamic and kinetic behavior of the compound. Acyl chlorides undergo rapid nucleophilic acyl substitution. When exposed directly to water, they hydrolyze to form the corresponding carboxylic acid and HCl. This reaction is highly exothermic and can vaporize the generated acid, creating a severe inhalation hazard.

Table 1: Quantitative Data & Hazard Profile

Property Value / Description Consequence for Disposal
Chemical Structure C9H7ClO2 Contains the highly reactive -COCl moiety.
Hydrolysis Enthalpy Highly Exothermic Requires active cooling (ice bath) and slow addition during quenching.
Byproducts HCl (gas/aqueous) Requires adequate ventilation (fume hood) and downstream base neutralization.

| Solubility | Reacts with water; soluble in aprotic organics (DCM, THF, Toluene) | Must be diluted in a non-reactive solvent before quenching to control kinetics. |

Mechanistic Causality: Choosing the Right Quenching Agent

Why do we not just pour water on an acid chloride? Adding an acyl chloride directly to water creates a localized high concentration of unreacted acid chloride and water, leading to an uncontrolled exothermic reaction[1].

Instead, we employ a two-step controlled quenching strategy:

  • Dilution: We first dissolve the acyl chloride in an inert, water-miscible or immiscible solvent (e.g., THF or Toluene). This acts as a thermal sink and reduces the reaction kinetics by lowering the collision frequency of reactive molecules[2].

  • Controlled Nucleophilic Attack: We introduce a mild nucleophile. While water can be used cautiously, using an alcohol (like methanol) or a dilute aqueous base (like 2.5 M NaOH) under a nitrogen counterstream is preferred. Methanolysis yields the corresponding methyl ester, which is often less exothermic than direct hydrolysis, while dilute NaOH directly neutralizes the evolving HCl, driving the reaction safely to completion without releasing acidic fumes[3].

Standard Operating Procedure (SOP): Controlled Quenching and Disposal

Prerequisites & PPE:

  • Conduct all operations inside a certified, fully functioning chemical fume hood.

  • Wear heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and splash goggles. A face shield is recommended for volumes exceeding 50 mL[4].

  • Ensure an acid spill kit (containing sodium bicarbonate) is immediately accessible[4].

Step 1: Preparation and Dilution

  • Transfer the residual 2,3-dihydro-1-benzofuran-3-carbonyl chloride into a multi-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar.

  • Dilute the acid chloride with an inert, dry solvent (e.g., Toluene or THF) to achieve a concentration of approximately 0.5 M to 1.0 M. Causality: This thermal mass absorbs the heat of the subsequent reaction, preventing solvent boiling[2].

Step 2: Active Cooling and Inert Atmosphere

  • Submerge the flask in an ice-water bath (0–5 °C).

  • Attach a nitrogen or argon line to create a gentle counterstream across the headspace of the flask. Causality: This sweeps away any evolving HCl gas into the fume hood exhaust and prevents uncontrolled ambient moisture ingress[2].

Step 3: Controlled Quenching

  • Set up a pressure-equalizing addition funnel containing the quenching agent (e.g., 2.5 M NaOH or cold Methanol).

  • Begin vigorous stirring to prevent localized concentration gradients.

  • Add the quenching agent dropwise (approx. 1-2 drops per second). Monitor the internal temperature; it must not exceed 20 °C.

  • Self-Validation Check: The evolution of gas (if using water/methanol) and a slight temperature rise confirm the reaction is proceeding. If the temperature spikes rapidly, halt the addition immediately until the ice bath cools the mixture back to <5 °C.

Step 4: Neutralization and Phase Separation

  • Once the addition is complete and the temperature stabilizes, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes to ensure complete conversion of the acyl chloride[3].

  • Test the pH of the aqueous phase using pH paper. If acidic, carefully add 2.5 M NaOH or saturated aqueous sodium bicarbonate until the pH reaches 7–8[2].

  • If a biphasic mixture was used (e.g., Toluene/Water), transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Step 5: Waste Segregation

  • Aqueous Waste: The neutralized aqueous layer (containing sodium chloride and the sodium salt of 2,3-dihydro-1-benzofuran-3-carboxylic acid) should be deposited into the designated aqueous hazardous waste carboy[3].

  • Organic Waste: The organic layer (containing the solvent and potentially the esterified byproduct) goes into the designated organic waste carboy[4].

Workflow Visualization

The following diagram illustrates the logical decision tree and operational workflow for safely neutralizing acyl chlorides.

AcylChlorideDisposal Start 2,3-Dihydro-1-benzofuran-3-carbonyl Chloride Waste Dilution Dilute in Inert Solvent (Toluene/THF) Start->Dilution Cooling Apply Ice Bath & N2 Counterstream (0-5 °C) Dilution->Cooling QuenchChoice Select Quenching Agent Cooling->QuenchChoice Methanol Dropwise Methanol (Esterification) QuenchChoice->Methanol Alcohol NaOH Dropwise 2.5M NaOH (Hydrolysis & Neutralization) QuenchChoice->NaOH Aqueous Base Stirring Stir 30-60 min at RT Monitor Temp < 20°C Methanol->Stirring NaOH->Stirring pHCheck Check pH Stirring->pHCheck Neutralize Add NaHCO3/NaOH until pH 7-8 pHCheck->Neutralize Acidic (pH < 7) PhaseSep Phase Separation (If Biphasic) pHCheck->PhaseSep Neutral (pH 7-8) Neutralize->PhaseSep AqWaste Aqueous Waste Carboy PhaseSep->AqWaste Aqueous Layer OrgWaste Organic Waste Carboy PhaseSep->OrgWaste Organic Layer

Workflow for the controlled quenching and disposal of reactive acyl chlorides.

References

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling | Yufenggp.com | 1

  • Quenching Reactive Substances | Virginia Tech Chemistry Department (du.edu) |2

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals | EPFL (epfl.ch) | 3

  • Standard Operating Procedure: Decontamination/Waste Disposal Procedure | UC Merced (ucmerced.edu) | 4

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1-benzofuran-3-carbonyl chloride

Introduction: Understanding the Compound and its Inherent Risks 2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS No. 1343949-08-5) is a member of the acyl chloride and benzofuran families of organic compounds[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound and its Inherent Risks

2,3-Dihydro-1-benzofuran-3-carbonyl chloride (CAS No. 1343949-08-5) is a member of the acyl chloride and benzofuran families of organic compounds[1][2]. While specific, comprehensive safety data for this exact molecule is limited, its structural features provide a clear and authoritative basis for establishing safe handling protocols. As an acyl chloride, it is expected to be highly reactive, particularly with nucleophiles like water, alcohols, and amines. This reactivity is the primary driver of its hazardous nature.

The fundamental risk associated with acyl chlorides is their rapid hydrolysis upon contact with moisture (e.g., in the air, on skin, or in the eyes) to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas[3][4]. Both the parent compound and its degradation products are corrosive and can cause severe chemical burns[3][5]. This guide provides a comprehensive framework for selecting personal protective equipment (PPE) and implementing operational procedures to mitigate these risks effectively.

Hazard Assessment: A Synthesis of Analog Data

Based on safety data sheets (SDS) for structurally similar compounds, such as other benzofuran carbonyl chlorides and common acyl chlorides, a clear hazard profile emerges. The compound should be treated as a hazardous substance with the following classifications[3][5][6]:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.

  • Serious Eye Damage/Irritation: Causes severe eye damage, potentially leading to blindness.

  • Respiratory Irritation: May cause respiratory irritation from inhalation of dust or vapors.

  • Moisture-Sensitive: Reacts with water, releasing corrosive hydrogen chloride gas.

Table 1: Summary of Anticipated GHS Hazard and Precautionary Statements
CategoryCodeStatementSource Analogs
Hazard H314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[5][6][7]
Hazard H319 / H318Causes serious eye irritation / Causes serious eye damage.[5][6]
Hazard H335May cause respiratory irritation.[6]
Precaution P260 / P261Do not breathe dust/fume/gas/mist/vapors/spray.[3][6][7]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Precaution P310Immediately call a POISON CENTER/doctor.[7]
Precaution P501Dispose of contents/container to an approved waste disposal plant.[6]

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, appropriate engineering controls must be in place. These are non-negotiable for mitigating exposure.

  • Chemical Fume Hood: All handling of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to contain corrosive vapors and dust[4][8].

  • Emergency Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible and tested regularly[8][9]. Proximity is critical for minimizing injury in the event of an accidental exposure.

  • Inert Atmosphere: Due to its moisture sensitivity, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and the release of HCl gas[3][8].

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system designed to protect you from the specific hazards of this chemical. The following diagram and table outline the decision-making process and required equipment.

PPE_Decision_Workflow start Start: Handling 2,3-Dihydro-1-benzofuran-3-carbonyl chloride fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood stop STOP WORK. Proceed only in a fume hood. fume_hood->stop No task What is the task? fume_hood->task Yes weighing Weighing Solid task->weighing Low Splash Risk transfer Solution Transfer (Risk of Splash) task->transfer High Splash Risk ppe_base Base PPE: - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles weighing->ppe_base ppe_splash Enhanced PPE: - Base PPE + Face Shield + Chemical Apron transfer->ppe_splash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.